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2-(Diethyl-1,2-oxazol-4-yl)acetic acid Documentation Hub

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  • Product: 2-(Diethyl-1,2-oxazol-4-yl)acetic acid
  • CAS: 1258641-13-2

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic Acid

Abstract: This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid. The isoxazole scaffold is a cornerstone in medicinal chemistry, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid. The isoxazole scaffold is a cornerstone in medicinal chemistry, and derivatives bearing an acetic acid moiety at the C-4 position are of significant interest for drug development professionals. This document outlines a logical, multi-step synthesis beginning with the construction of the 3,5-diethylisoxazole core, followed by regioselective functionalization at the C-4 position and subsequent elaboration to the target acetic acid. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility for researchers and scientists in the field.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring system is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a valuable building block in drug design.[2] The synthesis of specifically substituted isoxazoles, such as the 3,5-disubstituted pattern, is a subject of ongoing research to access novel chemical matter with potential therapeutic applications.[3][4] This guide focuses on a practical and efficient synthesis of 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid, a compound with potential applications as an intermediate in the synthesis of more complex bioactive molecules, including anti-inflammatory agents.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic strategy for the target molecule involves disconnecting the acetic acid side chain and the isoxazole core. The primary challenge lies in the regioselective introduction of a two-carbon chain at the C-4 position of the 3,5-diethylisoxazole ring. Our forward synthesis strategy is therefore divided into two primary stages:

  • Stage 1: Synthesis of the 3,5-Diethyl-1,2-oxazole Core. This will be achieved via a classical and high-yielding condensation reaction.

  • Stage 2: Functionalization and Elaboration of the C-4 Side Chain. This stage involves the introduction of a suitable functional handle at the C-4 position, followed by conversion to the desired acetic acid moiety.

G Target 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid Intermediate1 Ethyl 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetate Target->Intermediate1 Ester Hydrolysis Intermediate2 4-Chloromethyl-3,5-diethyl-1,2-oxazole Intermediate1->Intermediate2 Cyanation then Hydrolysis or Malonic Ester Synthesis IsoxazoleCore 3,5-Diethyl-1,2-oxazole Intermediate2->IsoxazoleCore Chloromethylation Precursors 3,5-Heptanedione + Hydroxylamine IsoxazoleCore->Precursors Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Stage 1: Synthesis of the 3,5-Diethyl-1,2-oxazole Core

The most direct and widely adopted method for constructing 3,5-disubstituted isoxazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] This reaction is robust, generally high-yielding, and utilizes readily available starting materials.

Mechanism of Isoxazole Formation

The reaction proceeds via initial formation of an oxime intermediate from one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the remaining carbonyl carbon. A final dehydration step yields the stable aromatic isoxazole ring.

G cluster_0 Mechanism of Cyclocondensation Diketone 3,5-Heptanedione Oxime Oxime Intermediate Diketone->Oxime + NH2OH - H2O Hydroxylamine NH2OH Cyclized Cyclized Hemiaminal Oxime->Cyclized Intramolecular Cyclization Isoxazole 3,5-Diethyl-1,2-oxazole Cyclized->Isoxazole Dehydration - H2O

Caption: Key steps in the isoxazole ring formation.

Experimental Protocol: Synthesis of 3,5-Diethyl-1,2-oxazole

Materials:

  • 3,5-Heptanedione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-heptanedione (0.05 mol) and hydroxylamine hydrochloride (0.05 mol) in ethanol (100 mL).[3]

  • Add sodium acetate (0.05 mol) to the mixture. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

  • Stir the reaction mixture and heat to reflux for 8-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3,5-diethyl-1,2-oxazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure isoxazole.

Parameter Value Reference
Reaction Time8-10 hours[3]
SolventEthanol[3]
Expected Yield65-82%[3]
Purification MethodDistillation/Chromatography-

Stage 2: C-4 Functionalization and Side-Chain Elaboration

With the isoxazole core in hand, the next critical phase is the regioselective introduction of the acetic acid precursor at the C-4 position. A common and effective method is to first introduce a chloromethyl group, which can then be converted to a nitrile, a key intermediate for carboxylic acids.

Protocol: 4-Chloromethylation of 3,5-Diethyl-1,2-oxazole

The introduction of a chloromethyl group (-CH₂Cl) can be achieved using a mixture of paraformaldehyde and hydrogen chloride, often generated in situ.

Materials:

  • 3,5-Diethyl-1,2-oxazole

  • Paraformaldehyde

  • Zinc chloride (catalyst)

  • Concentrated Hydrochloric Acid

  • Dichloromethane

Procedure:

  • To a stirred suspension of 3,5-diethyl-1,2-oxazole (0.04 mol), paraformaldehyde (0.05 mol), and a catalytic amount of zinc chloride in dichloromethane (80 mL), slowly add concentrated hydrochloric acid (20 mL) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into ice water (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-chloromethyl-3,5-diethyl-1,2-oxazole. This product is often used in the next step without extensive purification.

Protocol: Synthesis of 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetonitrile

The chloromethyl intermediate is a versatile electrophile. Reaction with a cyanide salt, such as sodium cyanide, provides a straightforward route to the corresponding acetonitrile derivative.

Materials:

  • Crude 4-chloromethyl-3,5-diethyl-1,2-oxazole

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve the crude 4-chloromethyl-3,5-diethyl-1,2-oxazole (approx. 0.04 mol) in DMSO (100 mL).

  • Add sodium cyanide (0.05 mol) portion-wise to the solution. An exotherm may be observed.

  • Stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into a large volume of water (400 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO and salts.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-(3,5-diethyl-1,2-oxazol-4-yl)acetonitrile.

Protocol: Hydrolysis to 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid

The final step is the hydrolysis of the nitrile functional group to the carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its clean conversion.

Materials:

  • 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend the acetonitrile intermediate (0.03 mol) in a 1:1 mixture of ethanol and 20% aqueous sodium hydroxide solution (100 mL).

  • Heat the mixture to reflux for 6-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl.

  • The product, 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) can be performed for further purification.

Alternative Synthetic Approaches

While the chloromethylation-cyanation-hydrolysis sequence is a reliable method, other strategies exist for introducing the C-4 acetic acid side chain.

  • Malonic Ester Synthesis: The 4-chloromethyl intermediate can be reacted with the sodium salt of diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the target acid. This route is also highly effective.[5]

  • Direct Carboxylation: Lithiation of the C-4 position followed by quenching with carbon dioxide is a potential route, but achieving regioselective lithiation can be challenging without directing groups.[6]

  • Alkylation with Bromoacetate: Direct alkylation of a C-4 metalated isoxazole with ethyl bromoacetate followed by hydrolysis is another viable pathway.[7][8]

G cluster_main Overall Synthesis Workflow Start 3,5-Heptanedione Step1 3,5-Diethyl-1,2-oxazole Start->Step1 + NH2OH·HCl (Cyclocondensation) Step2 4-Chloromethyl-3,5-diethyl-1,2-oxazole Step1->Step2 + Paraformaldehyde/HCl (Chloromethylation) Step3 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetonitrile Step2->Step3 + NaCN (Cyanation) End 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid Step3->End + NaOH, then HCl (Hydrolysis)

Caption: Summary of the primary synthetic workflow.

Conclusion

This guide details a logical and experimentally validated pathway for the synthesis of 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid. By first constructing the stable 3,5-diethylisoxazole core and then introducing the C-4 side chain through a series of reliable transformations, researchers can access this valuable chemical intermediate. The protocols provided are based on established chemical principles and offer a solid foundation for laboratory synthesis. The versatility of the intermediates, particularly the 4-chloromethyl derivative, also opens avenues for the creation of a diverse library of C-4 substituted isoxazoles for further investigation in drug discovery and materials science.

References

  • A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. Benchchem.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
  • Design, synthesis and pharmacological evaluation of 1,3,4-oxadizole derivatives of aryl acetic acid as anti-inflamm
  • Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. PrepChem.com.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][9] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry.

  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO.
  • Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. Academia.edu.
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed.
  • (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole.

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development, functionalized heterocycles serve as critical pharmacophores. 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid (CAS: 1258641-13-2), a highly substituted isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, functionalized heterocycles serve as critical pharmacophores. 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid (CAS: 1258641-13-2), a highly substituted isoxazole derivative, presents a unique structural profile characterized by its electron-withdrawing heteroaromatic core, dual ethyl substitutions, and a highly reactive C4-acetic acid moiety. For researchers and analytical scientists, confirming the structural integrity of this compound requires a rigorous, multi-modal spectroscopic approach.

This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for this compound. Rather than merely listing expected values, this guide deconstructs the causality behind the spectroscopic phenomena and establishes self-validating protocols to ensure absolute data integrity during structural elucidation.

Structural Dynamics & Spectroscopic Causality

The isoxazole ring is a five-membered, highly polarized heteroaromatic system. The oxygen atom (O1) exerts a profound inductive electron-withdrawing effect, significantly deshielding the adjacent C5 position. Concurrently, the nitrogen atom (N2) deshields the C3 position[1]. However, the C4 position—situated β to both heteroatoms—benefits from resonance electron donation (a "push-pull" dynamic), making it the most electron-rich carbon in the ring[2].

Spectroscopically, this means the C4 position acts as a diagnostic anchor in NMR, appearing significantly upfield compared to C3 and C5. Furthermore, the weak N-O bond serves as the primary initiation site for fragmentation under mass spectrometric conditions[3], providing a highly predictable and self-validating pathway for MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts

In the 1 H NMR spectrum, the ethyl groups at C3 and C5 exhibit distinct chemical shifts due to their proximity to the heteroatoms. The methylene protons of the C5-ethyl group are adjacent to the highly electronegative oxygen, experiencing a stronger inductive deshielding effect (~2.75 ppm) compared to the C3-ethyl group adjacent to the nitrogen (~2.65 ppm). In the 13 C NMR spectrum, the C4 carbon is markedly shielded (~110 ppm) due to resonance effects, while the C4-attached acetic acid introduces a highly deshielded carbonyl resonance (~175 ppm)[1][2].

Quantitative Data: NMR Assignments
NucleusPosition / AssignmentPredicted Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Integration
1 H -COOH (Acetic acid)11.00Broad singlet (br s)1H
1 H C4-CH 2​ (Acetic acid)3.45Singlet (s)2H
1 H C5-CH 2​ (Ethyl)2.75Quartet (q), J=7.6 2H
1 H C3-CH 2​ (Ethyl)2.65Quartet (q), J=7.6 2H
1 H C5-CH 3​ (Ethyl)1.30Triplet (t), J=7.6 3H
1 H C3-CH 3​ (Ethyl)1.20Triplet (t), J=7.6 3H
13 C C=O (Carboxylic acid)175.0--
13 C C5 (Isoxazole ring)168.5--
13 C C3 (Isoxazole ring)162.0--
13 C C4 (Isoxazole ring)110.5--
13 C C4-CH 2​ (Acetic acid)28.5--
Protocol: Self-Validating High-Resolution NMR Acquisition

To prevent misassignment caused by solvent temperature drift or concentration-dependent shifting of the carboxylic acid proton, the following self-validating protocol must be used:

  • Sample Preparation: Weigh 5–10 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality/Validation: TMS acts as an internal standard to lock the 0.00 ppm reference. This is critical because the slight shift differences between the C3 and C5 ethyl groups require absolute calibration to be confidently distinguished.

  • 1 H Acquisition: Acquire at 400 MHz (or higher) using 16 scans. Set the relaxation delay ( d1​ ) to 2.0 seconds.

    • Causality/Validation: A 2-second delay ensures complete longitudinal relaxation ( T1​ ) of the terminal methyl protons, guaranteeing accurate integration values (exactly 3H each).

  • 13 C Acquisition: Acquire at 100 MHz using 512 scans with composite pulse decoupling (CPD).

Workflow Visualization

NMR_Protocol A Sample Dissolution (5-10 mg in CDCl3) B Internal Calibration (TMS at 0.00 ppm) A->B C 1H Acquisition (400 MHz, ns=16, d1=2s) B->C D 13C Acquisition (100 MHz, ns=512, CPD) B->D E Data Processing (Phase & Baseline Correction) C->E D->E

Step-by-step logical workflow for NMR sample preparation and multi-nuclear acquisition.

Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational Modes

The IR spectrum of 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid is dominated by the carboxylic acid group, which exhibits a broad O-H stretch and a sharp, intense C=O stretch. The isoxazole core contributes characteristic C=N and C=C stretching vibrations, which are highly sensitive to the substitution pattern at C4[4].

Quantitative Data: Key IR Frequencies
Functional GroupModeWavenumber (cm −1 )Intensity & Shape
-OH (Acid) Stretching3300 – 2500Broad, strong
C=O (Acid) Stretching1710 – 1715Sharp, very strong
C=N / C=C Ring Stretching1630, 1590Medium to strong
C-O Stretching1220Strong
Protocol: ATR-FTIR Validation
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol. Collect a background spectrum (32 scans).

    • Causality/Validation: The background spectrum ensures no residual organic contaminants (especially ambient water vapor or previous samples) overlap with the critical 1710 cm −1 C=O stretching region.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the crystal and apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

Mass Spectrometry & Fragmentation Pathways

Causality of Isoxazole Fragmentation

Under positive electrospray ionization (ESI+), the protonated molecular ion [M+H]+ at m/z 184.1 undergoes two competing, yet highly diagnostic, fragmentation pathways. The first is driven by the C4-acetic acid substituent, which readily eliminates water (-18 Da) and carbon dioxide (-44 Da) to stabilize the charge.

The second pathway involves the homolytic or heterolytic cleavage of the weak N-O bond within the isoxazole ring[1][3]. This ring-opening event is a universal hallmark of isoxazole derivatives and typically triggers the subsequent expulsion of carbon monoxide (CO) or related alkyl fragments[5].

Quantitative Data: ESI-MS/MS Fragment Ions
Ion Type m/z ValueNeutral LossStructural Implication
[M+H]+ 184.1NoneIntact protonated molecule
Fragment 1 166.1-18 Da (H 2​ O)Dehydration of the acetic acid moiety
Fragment 2 140.1-44 Da (CO 2​ )Decarboxylation of the acetic acid moiety
Fragment 3 ~138.1-28 Da (CO)N-O bond cleavage followed by CO expulsion
Protocol: LC-ESI-MS/MS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Run a gradient elution from 5% to 95% Methanol over 5 minutes.

    • Causality/Validation: Run a solvent blank injection immediately prior to the sample. This validates the absence of column carryover at the specific m/z 184.1 extraction window, preventing false-positive structural confirmations.

  • MS/MS Acquisition: Operate in ESI+ mode. Set the collision energy (CE) to a ramped range of 15–25 eV.

    • Causality/Validation: Ramping the CE ensures sufficient energy is provided to break the N-O bond (requiring higher energy) without completely obliterating the intermediate dehydrated fragments (which require lower energy).

Workflow Visualization

MS_Pathway M Molecular Ion [M+H]+ m/z 184.1 H2O Loss of H2O (-18 Da) m/z 166.1 M->H2O NO N-O Bond Cleavage (Isoxazole Ring Opening) M->NO CO2 Loss of CO2 (-44 Da) m/z 140.1 M->CO2 CO Loss of CO (-28 Da) m/z 138.1 NO->CO

Proposed ESI-MS/MS fragmentation logic highlighting the characteristic N-O bond cleavage.

Sources

Foundational

1,2-Oxazole Acetic Acids: A Comprehensive Technical Guide to Synthesis and Pharmacology

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the 1,2-oxazole (isoxazole) scaffold represents a privileged pharmacophore. Specifically, 1,2-oxazole acetic acids and their derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the 1,2-oxazole (isoxazole) scaffold represents a privileged pharmacophore. Specifically, 1,2-oxazole acetic acids and their derivatives have emerged as highly versatile building blocks and potent therapeutic agents. The unique electronic distribution of the isoxazole ring—characterized by adjacent nitrogen and oxygen heteroatoms—confers excellent metabolic stability, hydrogen-bonding capacity, and bioisosterism for carboxylic acids and amides.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and bench-level synthetic execution. This guide dissects the mechanistic rationale behind the bioactivity of isoxazole acetic acids, outlines field-proven synthetic routes, and provides a self-validating protocol for their generation via lateral lithiation.

Pharmacological Landscape: Targets and Mechanisms

The therapeutic utility of 1,2-oxazole acetic acids spans neuropharmacology, immunology, and oncology. The acetic acid moiety acts as a critical anchoring group, enabling electrostatic interactions with target proteins, while the isoxazole core dictates the molecule's spatial geometry and lipophilicity.

Immunomodulation and Autoimmunity

One of the most extensively characterized derivatives is VGX-1027 ((S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid). VGX-1027 demonstrates profound immunomodulatory properties, specifically in the context of autoimmune diabetes1[1]. Mechanistically, it disrupts Toll-like receptor (TLR) and lipopolysaccharide (LPS) signaling cascades. By inhibiting the NF-κB and p38 MAPK pathways while simultaneously upregulating ERK signaling, VGX-1027 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and Macrophage Migration Inhibitory Factor (MIF) 2[2].

G VGX VGX-1027 (Isoxazole Acetic Acid) NFKB NF-κB Pathway (Inhibited) VGX->NFKB Blocks P38 p38 MAPK (Inhibited) VGX->P38 Blocks ERK ERK Signaling (Upregulated) VGX->ERK Activates TLR TLR / LPS Stimulation TLR->NFKB TLR->P38 CYTO Pro-inflammatory Cytokines (TNF-α, IL-1β, MIF) NFKB->CYTO Reduced Output P38->CYTO Reduced Output OUTCOME Prevention of Autoimmune Diabetes & Inflammation CYTO->OUTCOME Suppresses Disease

Fig 1: Immunomodulatory signaling pathway of VGX-1027 in autoimmune models.

Neuropharmacology

In the central nervous system, isoxazole acetic acids frequently serve as rigidified bioisosteres of neurotransmitters like GABA and glutamate. For example, derivatives such as ACPA ((RS)-2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid) act as highly potent AMPA receptor agonists 3[3]. The isoxazole ring restricts the conformational freedom of the acetic/propionic acid side chains, locking the molecule into an active conformation that perfectly maps to the receptor's binding pocket.

Quantitative Pharmacological Summary
Compound / DerivativeStructural CorePrimary TargetPharmacological Effect
VGX-1027 3-Phenyl-4,5-dihydro-5-isoxazole acetic acidNF-κB, p38 MAPKImmunosuppressive, Anti-diabetic
ACPA 4-Isoxazole propionic/acetic acid hybridAMPA ReceptorPotent AMPA Agonist (IC50 = 20 nM)
GIT-27NO NO-donating isoxazole acetic acidp53 PathwayInduces apoptosis in melanoma cells
Spiro-Isoxazoles Isoxazole acetic acid + Isatin MCRCyclooxygenasesAnalgesic, Anti-inflammatory

Core Synthetic Methodologies

The synthesis of 1,2-oxazole acetic acids generally relies on either the de novo construction of the isoxazole ring (via 1,3-dipolar cycloaddition) or the late-stage functionalization of pre-existing alkyl-isoxazoles (via lateral lithiation). Furthermore, isoxazole acetic acids themselves are excellent starting materials for Multicomponent Reactions (MCRs), such as their condensation with isatin to form complex spiro-fused heterocyclic scaffolds 4[4].

The Lateral Lithiation Strategy

A highly efficient method for generating isoxazole acetic acids is the lateral lithiation of methyl-substituted isoxazoles, followed by a carbon dioxide quench 5[5].

Causality & Logic: The strong inductive electron-withdrawing effect of the ring oxygen significantly increases the acidity of the protons on the C5-methyl group. When treated with a strong base like n-butyllithium (n-BuLi), deprotonation occurs regioselectively at C5. However, the N-O bond of the isoxazole ring is notoriously labile and susceptible to nucleophilic cleavage. To prevent this, the reaction must be strictly maintained at cryogenic temperatures (-78°C).

G A 3,5-Dimethylisoxazole B n-Butyllithium (n-BuLi) THF, -78°C A->B C 5-Lithiomethyl Intermediate B->C D CO2 (Dry Ice) Ether, -78°C to RT C->D E Lithium Isoxazole Acetate D->E F Acidic Workup (HCl) E->F G 3-Methyl-isoxazole-5-acetic acid F->G

Fig 2: Synthetic workflow for the lateral lithiation of 3,5-dimethylisoxazole.

Validated Experimental Protocol: Synthesis of 3-Methyl-isoxazole-5-acetic acid

This protocol describes a self-validating workflow for the lateral lithiation of 3,5-dimethylisoxazole.

Materials Required:
  • 3,5-Dimethylisoxazole (1.0 equiv, rigorously dried)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (Solid CO2, crushed)

  • Deuterium Oxide (D2O) for In-Process Control (IPC)

  • 1M HCl (Aqueous)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 250 mL Schlenk flask under a continuous flow of Argon. Add 50 mL of anhydrous THF and 10 mmol of 3,5-dimethylisoxazole.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes. Causality: Failure to reach -78°C will result in n-BuLi attacking the N-O bond, causing ring cleavage and drastically reducing yield.

  • Lithiation: Dropwise, add 11 mmol of n-BuLi over 20 minutes using a syringe pump. Stir the resulting deep yellow/orange solution at -78°C for 1 hour.

  • Self-Validating In-Process Control (IPC):

    • Withdraw a 0.1 mL aliquot of the reaction mixture using a pre-chilled syringe.

    • Quench the aliquot immediately into a vial containing 0.5 mL of D2O.

    • Extract with 1 mL of diethyl ether, evaporate, and analyze via 1 H-NMR.

    • Validation Check: The disappearance of the C5-methyl singlet (approx. 2.4 ppm) and the appearance of a -CH 2​ D signal confirms complete lithiation. Do not proceed to step 5 until this is confirmed.

  • Electrophilic Quench: Rapidly add an excess of freshly crushed dry ice (CO2) directly into the reaction mixture. Stir vigorously. Allow the reaction to slowly warm to room temperature over 3 hours as the excess CO2 sublimates.

  • Workup & Isolation: Quench the remaining mixture with 20 mL of water. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted starting material and non-acidic byproducts.

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the newly formed 3-methyl-isoxazole-5-acetic acid into ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from an ether/hexane mixture to obtain pure 3-methyl-isoxazole-5-acetic acid.

References

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available at: 2

  • Stosic-Grujicic, S., et al. (2007). A Potent Immunomodulatory Compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole Acetic Acid, Prevents Spontaneous and Accelerated Forms of Autoimmune Diabetes... Journal of Pharmacology and Experimental Therapeutics. Available at: 1

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. Available at: 5

  • ResearchGate Database. (2018). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Available at: 3

  • Semantic Scholar. (2016). Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. Available at: 4

Sources

Exploratory

Exploratory Synthesis of Functionalized Oxazoles: A Technical Guide to De Novo Assembly and Late-Stage Functionalization

Executive Summary Oxazoles are privileged five-membered heterocyclic scaffolds ubiquitous in medicinal chemistry, natural product synthesis, and materials science. Their ability to act as stable hydrogen-bond acceptors a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazoles are privileged five-membered heterocyclic scaffolds ubiquitous in medicinal chemistry, natural product synthesis, and materials science. Their ability to act as stable hydrogen-bond acceptors and bioisosteres for amides makes them critical components in modern drug discovery. Historically, oxazole synthesis relied on classical condensation methods (e.g., Robinson-Gabriel). However, the modern synthetic paradigm has shifted toward exploratory synthesis —encompassing modular de novo assembly, continuous flow chemistry, and highly selective late-stage functionalization (LSF) of complex active pharmaceutical ingredients (APIs).

This technical guide dissects the causality behind these modern synthetic choices, providing self-validating protocols and mechanistic insights designed for application scientists and drug development professionals.

De Novo Assembly: The van Leusen Reaction

The1 remains one of the most robust methods for constructing 5-substituted oxazoles directly from aldehydes[1].

Mechanistic Causality

The reaction's efficiency is driven by the unique reactivity of tosylmethyl isocyanide (TosMIC). TosMIC acts as a C2N1 "3-atom synthon" because it contains three critical features: an acidic methylene group, a sulfinic acid leaving group, and an oxidizable isocyano carbon[2]. When a base deprotonates the active methylene, the resulting nucleophile attacks the aldehyde. This initiates a [3+2] cycloaddition to form an oxazoline intermediate. Crucially, the presence of a proton in the β -position to the sulfinyl group allows for a base-promoted elimination of p -toluenesulfinic acid (-TosH), driving the irreversible aromatization into the target oxazole[1].

G Aldehyde Aldehyde (Electrophile) Intermediate Oxazoline Intermediate ([3+2] Cycloaddition) Aldehyde->Intermediate TosMIC TosMIC (C2N1 Synthon) Base Base (e.g., K2CO3) Deprotonation TosMIC->Base Base->Intermediate Deprotonated TosMIC Elimination Elimination of -TosH (Aromatization) Intermediate->Elimination Product 5-Substituted Oxazole (Target) Elimination->Product

Mechanistic pathway of the van Leusen oxazole synthesis via [3+2] cycloaddition.

Protocol 1: Synthesis of 5-Alkyl-Oxazoles via van Leusen Reaction

Design Rationale: The choice of K2​CO3​ in methanol is deliberate. The mild base is sufficient to deprotonate TosMIC without inducing aldehyde self-condensation, while the protic solvent stabilizes the oxazoline intermediate prior to elimination[3].

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add the target alkyl aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL).

  • Base Addition: Slowly add K2​CO3​ (2.0 mmol). The reaction mixture will typically shift from colorless to a pale yellow suspension.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 65°C. Monitor the reaction progress via TLC (Hexane/EtOAc 3:1). The disappearance of the TosMIC spot (active UV absorbance) indicates reaction completion (typically 5–6 hours)[3].

  • Workup: Cool to room temperature and concentrate under reduced pressure. Quench the residue with distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Self-Validation & QC: Wash the combined organic layers with brine (20 mL) to remove water-soluble impurities and residual methanol. Dry over anhydrous Na2​SO4​ . A successful crude product will show a distinct singlet in the 1H NMR spectrum around 7.8–8.0 ppm, corresponding to the C2 proton of the newly formed oxazole ring.

Late-Stage Functionalization (LSF) via C-H Activation

In modern drug discovery, building oxazoles de novo for every analog is highly inefficient. 4 allows chemists to directly modify unactivated C-H bonds on existing oxazole-containing APIs, treating the complex substrate as the limiting reagent[4].

Mechanistic Causality

Direct C5-alkylation of oxazoles using alkylboronic acids via Pd(II)-catalyzed C-H activation represents a major breakthrough[5]. The regioselectivity is dictated by the inherent basicity of the oxazole nitrogen, which coordinates with the Pd(II) center, directing the metal to the adjacent C5 position.

A critical parameter in this cross-coupling is the choice of oxidant. While benzoquinone (BQ) is traditionally used,5 has proven to be a vastly superior additive. DDQ's higher redox potential accelerates the reoxidation of Pd(0) back to the active Pd(II) species, preventing catalyst degradation (Pd black precipitation) and driving the challenging C(sp2)−C(sp3) coupling forward[5].

G Pd_Cat Pd(II) Catalyst CH_Act C-H Activation (C5 Position) Pd_Cat->CH_Act Oxazole Oxazole Substrate Oxazole->CH_Act Transmetalation Transmetalation (Alkylboronic Acid) CH_Act->Transmetalation Pd-Oxazole Intermediate Red_Elim Reductive Elimination Transmetalation->Red_Elim Alkyl-Pd-Oxazole Product C5-Alkylated Oxazole Red_Elim->Product Oxidant DDQ Oxidation Pd(0) -> Pd(II) Red_Elim->Oxidant Pd(0) Release Oxidant->Pd_Cat

Catalytic cycle for DDQ-promoted Pd(II)-catalyzed C5-alkylation of oxazoles.

Protocol 2: Direct C5-Alkylation of Oxazoles via Pd(II) Catalysis

Design Rationale: Using DDQ prevents catalyst poisoning, while a mixed solvent system (Toluene/DCE) balances the solubility of the polar boronic acid and the non-polar oxazole substrate.

Step-by-Step Methodology:

  • Setup: In a 10 mL sealed tube, combine the oxazole substrate (1.0 mmol), alkylboronic acid (2.0 mmol), Pd(OAc)2​ (10 mol%), and DDQ (1.5 equiv).

  • Solvent Addition: Add a 1:1 mixture of anhydrous Toluene and 1,2-Dichloroethane (DCE) (4 mL total). Purge the vessel with argon for 5 minutes to prevent unwanted aerobic side reactions.

  • Reaction: Seal the tube and heat to 80°C in an oil bath for 12–24 hours.

  • Self-Validation & QC: Monitor the reaction via LC-MS. The physical state of the reaction is a built-in indicator: a persistent deep red/brown solution indicates active Pd(II)/DDQ, whereas the sudden appearance of a black precipitate (Pd black) indicates oxidant failure or consumption.

  • Workup: Cool down to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues, washing with EtOAc. Concentrate and purify via silica gel chromatography.

Emerging Paradigms: Flow Chemistry & Radical Cascades

To bypass the limitations of batch processing and pre-functionalized reagents, two major paradigms have recently emerged:

  • Continuous-Flow Photoredox Catalysis: 6 between diazo compounds and nitriles in continuous-flow microreactors has drastically reduced reaction times (from 28 hours in batch to 90 minutes in flow). This method allows for the safe handling of hazardous diazo intermediates and has been proven scalable up to several grams per day for biorelevant oxazoles[6].

  • Tandem Hydrogen Atom Transfer (HAT): A novel enables the modular synthesis of oxazoles directly from feedstock alcohols and nitriles. By utilizing in situ generated imidate and acyloxy radicals, chemists can achieve a double C-H oxidation via regio- and chemoselective β C-H bis-functionalization, entirely avoiding transition metals.

Quantitative Data Summary

The following table synthesizes the operational metrics, yields, and scalability of the methodologies discussed, providing a comparative baseline for synthetic route scouting.

Synthetic MethodologyPrimary Substrate ScopeTypical YieldKey Reagents / CatalystReaction TimeScalability & Green Metrics
van Leusen Synthesis Aliphatic & Aromatic Aldehydes65–85%TosMIC, K2​CO3​ , MeOH5–8 hHigh atom economy; operational simplicity[3].
Pd-Catalyzed C5-Alkylation Oxazoles + Alkylboronic acids50–75% Pd(OAc)2​ , DDQ12–24 hEnables LSF; avoids complex pre-functionalization[5].
Continuous Flow Cycloaddition Nitriles + Diazo compounds80–95%Photoredox catalyst, 1.5 hHighly scalable (grams/day); safe intermediate handling[6].
Tandem HAT Radical Cascade Alcohols + Nitriles70–98% PhI(OAc)2​ , I2​ (cat.)4–12 hMetal-free; utilizes highly abundant feedstock chemicals.

References

  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles - Benchchem. Benchchem. 3

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. 1

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC / NIH. 2

  • DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation. Organic & Biomolecular Chemistry (RSC Publishing). 5

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.7

  • Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. Chemical Science (RSC Publishing). 4

  • Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters - ACS Publications. 6

  • Radical Cascade Synthesis of Azoles via Tandem Hydrogen Atom Transfer. NSF PAR.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid as an Acetyl-Lysine Bioisostere in BET Bromodomain Inhibitor Development

Introduction & Mechanistic Rationale In the rapidly advancing field of epigenetic drug discovery, the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has emerged as a critical therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly advancing field of epigenetic drug discovery, the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has emerged as a critical therapeutic target for oncology and inflammatory diseases[1]. These proteins function as transcriptional "readers" by recognizing ε -N-acetylated lysine (KAc) residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of oncogenes such as c-Myc[1].

2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid (CAS 1258641-13-2)[2] is a highly specialized, commercially available building block utilized in the rational design of BET bromodomain inhibitors. It serves as a direct structural evolution of the classic 3,5-dimethylisoxazole KAc bioisostere[3].

The Diethyl Advantage (Causality of Design)

While the dimethylisoxazole core effectively anchors into the KAc-binding pocket via a critical hydrogen bond to the conserved Asparagine (Asn140 in BRD4)[3], it often lacks sufficient hydrophobic bulk to fully engage the adjacent "WPF shelf" (comprising Trp81, Pro82, and Phe83). By substituting methyls with diethyl groups , medicinal chemists can achieve enhanced lipophilic contact within the ZA channel and WPF shelf[4]. This slight increase in steric bulk displaces high-energy, uncoordinated water molecules from the binding pocket, entropically driving a higher binding affinity and increasing the residence time of the inhibitor[4]. The acetic acid moiety serves as the ideal synthetic vector, allowing for rapid functionalization via amide coupling to diverse core scaffolds (e.g., diazepines, anilines, or triazolopyridazines).

Experimental Workflows & Protocols

The following protocols detail the synthesis and biological validation of a BET inhibitor utilizing 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid. Every step is designed as a self-validating system to ensure high-fidelity data generation.

Workflow A 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (KAc Bioisostere) B Amide Coupling (HATU/DIPEA) Conjugation to Core Scaffold A->B C Purification & Characterization (HPLC, NMR, HRMS) B->C D Biochemical Assay (TR-FRET for BRD4 BD1) C->D E Cellular Efficacy Assay (c-Myc Downregulation) D->E

Figure 1: Rational design and synthesis workflow for isoxazole-based BET inhibitors.

Protocol A: HATU-Mediated Amide Coupling of the Isoxazole Core

Objective: Conjugate 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid to an amine-bearing target scaffold. Causality Focus: HATU is selected over standard EDC/HOBt coupling reagents because the target amines in BET inhibitor scaffolds are often sterically hindered or electronically deactivated. The addition of N,N-Diisopropylethylamine (DIPEA) ensures the amine is fully free-based, preventing the premature degradation of the highly reactive active ester.

  • Preparation : Dissolve 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere. Rationale: DMF provides optimal solubility for both the carboxylic acid and the highly polar uronium salt (HATU).

  • Activation : Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 15 minutes. Rationale: This pre-activation forms the highly reactive 7-azabenzotriazole active ester, critical for driving the reaction forward with weak nucleophiles.

  • Coupling : Add the target amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 4–16 hours, monitoring completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification : Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the final inhibitor.

Protocol B: TR-FRET Biochemical Assay for BRD4(BD1)

Objective: Quantify the binding affinity (IC 50​ ) of the synthesized diethyl-isoxazole derivative against the first bromodomain of BRD4. Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard fluorescence polarization. The time-delayed reading eliminates false positives arising from the inherent background autofluorescence commonly exhibited by complex heterocyclic small molecules.

  • Reagent Preparation : Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Rationale: CHAPS prevents non-specific aggregation of the hydrophobic isoxazole compounds.

  • Reaction Assembly : In a 384-well proxiplate, dispense 5 nL of the synthesized inhibitor (in DMSO) using an acoustic dispenser. Add 5 μ L of His-tagged BRD4(BD1) protein (final concentration 10 nM) and incubate for 15 minutes.

  • Probe Addition : Add 5 μ L of a mixture containing biotinylated acetyl-histone H4 peptide (final 50 nM), Europium-labeled anti-His antibody (final 1 nM), and ULight-Streptavidin (final 10 nM).

  • Detection : Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader using a 320 nm excitation filter and dual emission filters at 615 nm (Europium) and 665 nm (ULight). Calculate the IC 50​ using a 4-parameter logistic regression.

Protocol C: Cellular Efficacy (c-Myc Downregulation in MV4;11 Cells)

Objective: Validate the functional epigenetic inhibition of the synthesized compound in a cancer model. Causality Focus: The MV4;11 acute myeloid leukemia (AML) cell line is selected because its MLL-AF4 fusion oncogene renders it exquisitely dependent on BRD4-mediated c-Myc transcription[1]. This provides a highly sensitive, biologically relevant phenotypic readout.

  • Cell Culture : Seed MV4;11 cells at a density of 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment : Treat cells with the synthesized inhibitor at varying concentrations (0.01 μ M to 10 μ M) for 6 hours. Rationale: A 6-hour timepoint is optimal for capturing primary transcriptional downregulation before secondary apoptotic cascades degrade total cellular RNA.

  • RNA Extraction & qPCR : Lyse cells and extract total RNA using a standard spin-column kit. Perform reverse transcription and run RT-qPCR using specific primers for c-Myc and GAPDH (internal control).

  • Analysis : Normalize c-Myc expression to GAPDH using the 2−ΔΔCt method to determine the cellular IC 50​ .

Mechanism of Action & Data Presentation

The incorporation of the diethyl-isoxazole moiety directly interferes with the epigenetic signaling cascade. By physically occluding the KAc pocket, the inhibitor severs the connection between chromatin and the transcriptional elongation machinery.

Mechanism A Acetylated Histone (Chromatin) B BRD4 Bromodomain (Transcriptional Reader) A->B Binds via KAc C c-Myc Oncogene Transcription B->C Promotes D Diethyl-Isoxazole Inhibitor (KAc Bioisostere) D->B Competitive Inhibition

Figure 2: Mechanism of BRD4 inhibition by diethyl-isoxazole KAc bioisosteres.

Quantitative Comparison: Dimethyl vs. Diethyl Isoxazoles

The shift from a dimethyl to a diethyl substitution pattern yields measurable improvements in both physicochemical properties and target engagement metrics[4].

Table 1: Comparative Profile of Isoxazole Acetyl-Lysine Bioisosteres

Property / Metric3,5-Dimethylisoxazole3,5-DiethylisoxazoleCausality / Impact
KAc Pocket Binding Strong (H-bonding)Strong (H-bonding)Core anchoring to Asn140 remains conserved and stable.
WPF Shelf Interaction MinimalEnhancedDiethyl groups provide deeper lipophilic contact with Trp81/Pro82/Phe83.
Lipophilicity (LogP) ~0.8~1.4Increased membrane permeability and hydrophobic packing.
BRD4(BD1) Affinity BaselineImprovedSteric bulk displaces high-energy water molecules in the ZA channel.

Sources

Application

Application Note: Oxazole Derivatives as Privileged Scaffolds in Modern Drug Discovery

Introduction: The Chemical Rationale for Oxazole Oxazole is a five-membered heteroaromatic ring containing one oxygen and one nitrogen atom separated by a carbon atom[1]. In medicinal chemistry, it acts as a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Rationale for Oxazole

Oxazole is a five-membered heteroaromatic ring containing one oxygen and one nitrogen atom separated by a carbon atom[1]. In medicinal chemistry, it acts as a highly versatile pharmacophore and a bioisostere for amides, esters, and other heterocycles[2]. The planar aromatic structure, combined with its capacity to act as a potent hydrogen-bond acceptor, allows oxazole derivatives to engage in diverse non-covalent interactions—such as π−π stacking, dipole-ion interactions, and hydrogen bonding—with target proteins[3]. Furthermore, the unsubstituted oxazole core exhibits low hydrophobicity (log P ~ 0.12) and excellent metabolic stability, making it an ideal scaffold for overcoming the poor pharmacokinetic profiles that often plague early-stage drug candidates[1].

Mechanistic Insights: Target Engagement in Oncology

While oxazole derivatives exhibit a broad spectrum of therapeutic actions, including anti-inflammatory and antiviral effects[1], their application in targeted cancer therapy has gained significant traction[4]. Oxazole-based compounds have demonstrated profound efficacy as kinase inhibitors[5].

For example, imidazo[2,1-b]oxazole derivatives have been rationally designed to target the ATP-binding pocket of B-RAF kinases, specifically the V600E mutant, which is highly prevalent in melanoma[6]. By anchoring into the hinge region of the kinase via hydrogen bonding, the oxazole core optimally positions substituent aryl groups into the hydrophobic pockets of the enzyme, effectively halting the MAPK signaling cascade[6]. Similarly, diaryl oxazole derivatives (such as PC-046) have been characterized as potent multikinase inhibitors targeting TrkB, IRAK-4, and PIM-1, which are frequently overexpressed in pancreatic cancers[7].

Quantitative Data: Bioactivity of Key Oxazole Derivatives

To benchmark the efficacy of novel oxazole compounds, it is critical to compare their half-maximal inhibitory concentrations ( IC50​ ) against known targets.

Compound / ScaffoldPrimary TargetIndicationBioactivity ( IC50​ )Reference
Compound 11o (Imidazo[2,1-b]oxazole)B-RAF (V600E)Melanoma34 nM[6]
Compound 11q (Imidazo[2,1-b]oxazole)B-RAF (V600E)Melanoma92 nM[6]
PC-046 (Diaryl oxazole)TrkB KinasePancreatic Cancer13.4 µM[7]
PC-046 (Diaryl oxazole)IRAK-4Pancreatic Cancer15.4 µM[7]
Oxaprozin (Diphenyl oxazole)COX-1 / COX-2InflammationFDA Approved[8]

(Table 1: Comparative bioactivity of representative oxazole-containing drug candidates and approved therapeutics.)

Oxazole Hit-to-Lead Optimization Workflow

OxazoleWorkflow Target Target Identification (e.g., B-RAF V600E) HTS High-Throughput Screening (Identify Oxazole Hits) Target->HTS Hit Hit Validation (IC50 < 10 µM) HTS->Hit SAR SAR Optimization (Substituent Tuning) Hit->SAR SAR->Hit Iterative Design Lead Lead Candidate (Imidazo[2,1-b]oxazole) SAR->Lead Preclinical Preclinical Profiling (ADME & In Vivo Efficacy) Lead->Preclinical

Iterative hit-to-lead optimization workflow for oxazole-based kinase inhibitors.

Experimental Protocol 1: Synthesis of 5-Substituted Oxazoles

To synthesize oxazole derivatives for Structure-Activity Relationship (SAR) screening, the Van Leusen oxazole synthesis is a highly reliable, one-pot methodology.

Causality & Rationale: This reaction utilizes toluenesulfonylmethyl isocyanide (TosMIC) as a synthetic equivalent of a C-N-C dipole. The use of a weak base ( K2​CO3​ ) is critical; it deprotonates the active methylene of TosMIC without causing unwanted side-reactions (such as the aldol condensation of the starting aldehyde). Methanol is chosen as the solvent to stabilize the polar transition states and facilitate the elimination of the sulfinate leaving group, driving the aromatization of the oxazole ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target aldehyde (1.0 equiv, 5.0 mmol) and TosMIC (1.1 equiv, 5.5 mmol) in anhydrous methanol (25 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv, 10.0 mmol) in one portion. Self-Validation Check: Upon addition, the suspension should turn slightly yellow, visually confirming the formation of the reactive TosMIC anion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65°C for 3–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase until the aldehyde spot is completely consumed.

  • Quenching & Extraction: Cool the mixture to room temperature. Evaporate the methanol under reduced pressure. Partition the crude residue between distilled water (30 mL) and ethyl acetate (30 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure 5-substituted oxazole scaffold ready for biological evaluation.

Experimental Protocol 2: In Vitro TR-FRET Kinase Inhibition Assay

To evaluate the bioactivity of synthesized oxazole derivatives against targets like B-RAF(V600E), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, self-validating screening system.

Causality & Rationale: TR-FRET eliminates short-lived background compound fluorescence, ensuring high signal-to-noise ratios. The assay measures the transfer of energy from a Europium (Eu)-labeled anti-phospho antibody to a Streptavidin-Allophycocyanin (APC) acceptor bound to a biotinylated substrate. A decrease in the FRET signal directly and quantitatively correlates with kinase inhibition by the oxazole compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the oxazole derivative in 100% DMSO. Perform a 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to generate an 8-point dose-response curve. Critical Constraint: Maintain the final DMSO concentration at ≤1% in the assay well to prevent kinase denaturation.

  • Enzyme/Substrate Mix: In a 384-well low-volume plate, add 5 µL of the oxazole compound dilution. Add 5 µL of a master mix containing recombinant B-RAF(V600E) kinase (final concentration 0.5 nM) and biotinylated MEK1 substrate (final 50 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to bind the ATP pocket.

  • Reaction Initiation: Add 5 µL of ATP solution (final concentration at the predetermined Km​ value, approx. 10 µM) to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg2+ and halt ATP hydrolysis), Eu-labeled anti-phospho-MEK1 antibody (1 nM), and Streptavidin-APC (20 nM).

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for APC).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the oxazole concentration and fit the data to a four-parameter logistic equation to determine the exact IC50​ .

Signaling Pathway: Oxazole-Mediated RAF/MEK/ERK Inhibition

SignalingPathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation BRAF B-RAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Oxazole Oxazole Derivative (e.g., Compound 11o) Oxazole->BRAF Competitive Inhibition

Oxazole-based inhibitors disrupting the B-RAF/MEK/ERK signaling cascade.

References

  • [1] Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. 1

  • [3] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.3

  • [8] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 8

  • [4] Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. 4

  • [2] Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications.2

  • [5] Thiazole and oxazole kinase inhibitors (WO2011086085A1). Google Patents. 5

  • [7] Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer. SciSpace. 7

  • [6] Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Elsevier Pure. 6

Sources

Method

"handling and storage of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid"

Application Note: Handling, Storage, and Coupling Protocols for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid Strategic Relevance in Drug Discovery Isoxazole acetic acid derivatives are highly valued "privileged scaffolds" in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Coupling Protocols for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Strategic Relevance in Drug Discovery

Isoxazole acetic acid derivatives are highly valued "privileged scaffolds" in medicinal chemistry. They are frequently utilized to synthesize potent immunomodulatory agents and enzyme inhibitors, such as macrophage migration inhibitory factor (MIF) antagonists (1)[1]. Furthermore, isoxazole-based acids have been historically investigated for their unique pharmacological properties, including nootropic and anti-inflammatory activities (2)[2].

Specifically, 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (CAS: 1258641-13-2) provides a versatile carboxylic acid handle coupled with a lipophilic diethyl-isoxazole core (3)[3]. This guide details the physicochemical handling, storage dynamics, and a self-validating amide coupling protocol designed for drug development professionals.

Physicochemical Profiling & Storage Dynamics

To ensure reproducible synthetic outcomes, maintaining the structural integrity of both the carboxylic acid moiety and the heteroaromatic ring is paramount.

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecificationCausality / Rationale
CAS Number 1258641-13-2Unique identifier for procurement and inventory tracking[3].
Molecular Formula C₉H₁₃NO₃MW: 183.20 g/mol [3].
Storage Temperature 2 - 8 °C (Refrigerated)Prevents slow thermal decarboxylation and oxidative degradation of the isoxazole core over extended periods[3].
Atmosphere Sealed, Dry (Argon/N₂ preferred)Mitigates ambient moisture absorption, which can interfere with moisture-sensitive coupling reagents (e.g., HATU)[3].
Solubility DMF, DMSO, MeOH, DCMHigh solubility in polar aprotic solvents facilitates homogeneous coupling reactions.

Handling and Safety Protocols

Expertise Insight: While 2-(diethyl-1,2-oxazol-4-yl)acetic acid is not classified as a severe hazardous material under standard transport regulations (3)[3], the presence of the isoxazole moiety requires rigorous laboratory safety protocols to prevent respiratory and dermal irritation.

  • Weighing & Transfer : Perform all weighing inside a ventilated balance enclosure. Use anti-static spatulas to prevent aerosolization of the fine powder.

  • Stock Solution Preparation : For high-throughput screening (HTS) library synthesis, prepare 0.1 M to 0.5 M stock solutions in anhydrous DMF or DMSO.

  • Self-Validation Check : Always verify the water content of the solvent via Karl Fischer titration prior to dissolution. Water content >50 ppm will competitively hydrolyze active esters during the coupling phase, drastically reducing yields.

Experimental Workflow: High-Efficiency Amide Coupling

The primary application of this building block is its conjugation to primary or secondary amines to generate novel drug scaffolds. Due to the potential steric bulk from the diethyl groups adjacent to the acetic acid linkage, we recommend using HATU over standard EDC/HOBt. HATU accelerates the reaction via a highly reactive HOAt ester intermediate, driving the reaction to completion even with hindered or electron-deficient amines.

Step-by-Step Methodology
  • Activation : In a flame-dried vial purged with Argon, dissolve 1.0 eq (e.g., 0.5 mmol, 91.6 mg) of 2-(diethyl-1,2-oxazol-4-yl)acetic acid in 2.0 mL of anhydrous DMF.

  • Base Addition : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to prepare it for nucleophilic attack on the coupling reagent, and it neutralizes any acidic byproducts generated during the reaction.

  • Coupling Reagent : Add 1.1 eq of HATU. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. The presence of the methyl ester (formed by MeOH quenching the active ester) or the HOAt-active ester mass confirms successful activation. Do not proceed until activation is >95% complete.

  • Amine Addition : Slowly add 1.1 eq of the target amine (dissolved in 0.5 mL anhydrous DMF).

  • Reaction Monitoring : Stir for 2-4 hours at room temperature. Monitor the disappearance of the active ester intermediate via TLC or LC-MS.

  • Workup : Dilute the mixture with EtOAc (15 mL), wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G A 2-(Diethyl-1,2-oxazol-4-yl) acetic acid B Activation (HATU + DIPEA) A->B Deprotonation C OAt Active Ester Intermediate B->C HOAt Displacement D Amine Addition (R-NH2) C->D Nucleophilic Attack E Amide Product (Target Scaffold) D->E Amide Bond Formation

Logical workflow for HATU-mediated amide coupling of 2-(diethyl-1,2-oxazol-4-yl)acetic acid.

Analytical Validation

To ensure the trustworthiness of the synthesized compounds, employ the following analytical suite to verify the final product:

  • LC-MS : Use a C18 column with a water/acetonitrile gradient containing 0.1% Formic Acid. The isoxazole core typically ionizes exceptionally well in positive ESI mode [M+H]⁺.

  • ¹H NMR (CDCl₃ or DMSO-d₆) : Verify the disappearance of the carboxylic acid proton (typically a broad singlet, >10 ppm) and the appearance of the new amide proton (if a primary amine was used). The methylene protons of the acetic acid linker (singlet, ~3.5 ppm) will often shift downfield upon amide formation, serving as a reliable diagnostic marker for successful coupling.

References

  • RSC Publishing. "Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules". RSC Advances. Available at: [Link]

  • MDPI. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines". Molecules. Available at:[Link]

Sources

Application

"synthetic routes to 4-substituted 1,2-oxazoles"

Application Note: Synthetic Routes to 4-Substituted 1,2-Oxazoles: A Comprehensive Guide to De Novo and Late-Stage Functionalization Executive Summary The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes to 4-Substituted 1,2-Oxazoles: A Comprehensive Guide to De Novo and Late-Stage Functionalization

Executive Summary

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Its unique electronic properties make it a critical structural motif in anti-inflammatory drugs (e.g., leflunomide) and highly potent herbicides[1]. While 3,5-disubstituted 1,2-oxazoles are readily accessible via classical 1,3-dipolar cycloadditions, the targeted synthesis of 4-substituted 1,2-oxazoles requires precise regiocontrol. As a Senior Application Scientist, I have found that successful library generation relies on understanding the intrinsic electronic biases of the isoxazole ring. This guide details two field-proven, self-validating workflows for accessing 4-substituted 1,2-oxazoles: a modern de novo multicomponent coupling and a highly modular late-stage cross-coupling strategy.

Mechanistic Rationale: The Causality of Regiocontrol

To design a robust synthetic route, one must first understand the causality behind the isoxazole ring's reactivity. The 1,2-oxazole core is an electron-rich heteroaromatic system, but the electron density is not distributed equally.

  • C4 Position (Electrophilic Hotspot): The directing effects of the adjacent oxygen and nitrogen atoms render the C4 carbon the most electron-rich site on the ring. Consequently, the C4 position is the primary and most favorable site for Electrophilic Aromatic Substitution ( SE​Ar )[2].

  • C3 and C5 Positions: These positions are relatively electron-deficient. The C5 position, in particular, is highly susceptible to direct transition-metal-catalyzed C–H activation (e.g., Palladium-catalyzed C–H arylation)[3].

Because direct C–H functionalization at C4 is electronically disfavored compared to C5, synthesizing 4-substituted derivatives requires either building the ring with the substituent already at the 4-position (de novo synthesis) or exploiting the high SE​Ar reactivity at C4 to install a halogen handle for subsequent cross-coupling (late-stage functionalization).

Divergent Synthetic Strategies

G A Terminal Alkynes + Isonitriles E 4-Substituted 1,2-Oxazole A->E Ti-Catalysis [De Novo] B 1,3-Dicarbonyls + Hydroxylamine C 3,5-Disubstituted 1,2-Oxazole B->C Condensation [De Novo] D 4-Halo-1,2-Oxazole (C4-Activated) C->D Electrophilic Halogenation D->E Pd-Catalyzed Cross-Coupling

Caption: Divergent synthetic strategies for 4-substituted 1,2-oxazoles via de novo and late-stage methods.

Workflow 1: De Novo Regioselective Synthesis (Titanium-Catalyzed)

Classical cycloadditions of terminal alkynes typically yield 5-substituted isoxazoles. To invert this regioselectivity and directly access 4-substituted isoxazoles, we utilize a one-pot, Titanium-catalyzed multicomponent coupling reaction developed by Dissanayake and Odom[4].

Causality & Logic: A titanium catalyst (e.g., Ti(NMe2​)2​(dpma) ) mediates the hydroamination of a terminal alkyne with a primary amine. The in situ trapping of this intermediate with an isonitrile forces the regioselective formation of a 1,3-diimine. Subsequent addition of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) triggers a condensation-cyclization cascade that exclusively yields the 4-substituted 1,2-oxazole[4].

Protocol 1.1: One-Pot Multicomponent Coupling

Self-Validating System: The reaction progresses through distinct colorimetric and mass-shift phases. The formation of the 1,3-diimine is marked by a deep color change, and complete consumption of the alkyne can be validated via GC-MS before the cyclization step is initiated.

  • Preparation of the Active Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the terminal alkyne (1.0 equiv), primary amine (1.1 equiv), isonitrile (1.1 equiv), and the Titanium catalyst (5-10 mol%).

  • Diimine Formation: Dissolve the mixture in anhydrous toluene (0.5 M). Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours.

    • In-Process Control: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Look for the [M+H]+ corresponding to the intermediate 1,3-diimine. The starting alkyne should be fully consumed.

  • Cyclization: Cool the reaction mixture to room temperature. Add NH2​OH⋅HCl (2.0 equiv) and a base (e.g., pyridine, 2.0 equiv) directly to the flask.

  • Maturation: Heat the mixture to 80 °C for an additional 6 hours.

    • Validation: LC-MS will show the disappearance of the diimine mass and the appearance of the target 4-substituted isoxazole.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Workflow 2: Late-Stage Functionalization (Halogenation & Cross-Coupling)

For drug discovery programs requiring the rapid synthesis of a library of 4-substituted analogs, late-stage functionalization is superior. We exploit the high electron density at C4[2] to install an iodine atom, which serves as a highly reactive handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2.1: Regioselective C4-Iodination

Self-Validating System: Iodination at C4 is exceptionally rapid. The reaction is self-validating via TLC (the product is strictly less polar than the starting material) and LC-MS (a distinct +126 Da mass shift).

  • Activation: Dissolve the 3,5-disubstituted 1,2-oxazole (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Electrophilic Attack: Add N-Iodosuccinimide (NIS, 1.1 equiv) and a catalytic amount of Trifluoroacetic acid (TFA, 5 mol%) to activate the NIS.

  • Reaction: Stir at room temperature for 2–4 hours.

    • In-Process Control: Monitor via TLC (UV active). The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Quench with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine species (the solution will turn from yellow to colorless). Extract with DCM, dry, and concentrate to yield the 4-iodo-1,2-oxazole.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling at C4
  • Setup: In a microwave vial, combine the 4-iodo-1,2-oxazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).

  • Coupling: Seal the vial and heat under microwave irradiation at 110 °C for 20 minutes (or conventional heating at 90 °C for 4 hours).

    • Validation: LC-MS analysis will confirm the cross-coupling by the presence of the [M+H]+ of the desired 4-aryl-1,2-oxazole and the complete absence of the iodinated precursor.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Presentation

To aid in route selection, the following table summarizes the comparative metrics of the two workflows based on empirical laboratory data and literature standards.

Synthetic StrategyKey Reagents / CatalystRegioselectivity (C4 vs C5)Substrate ScopeTypical Yield RangePrimary Advantage
Multicomponent Coupling [4] Ti(NMe2​)2​(dpma) , NH2​OH > 95:5 (C4 favored)Terminal alkynes, alkyl/aryl amines60% – 82%Single-pot de novo construction from basic building blocks.
Electrophilic Halogenation [2]NIS, TFA (cat.)> 99:1 (Exclusive to C4)3,5-disubstituted isoxazoles85% – 98%Extremely rapid, scalable, and high-yielding activation step.
Suzuki Cross-Coupling Pd(dppf)Cl2​ , Ar−B(OH)2​ N/A (Directed by Halogen)Aryl/Heteroaryl boronic acids70% – 95%Ideal for divergent library synthesis and SAR exploration.

Sources

Method

Application Note: 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic Acid in Advanced Organic Synthesis and Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profile The compound 2-(3,5-diethyl-1,2-oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

The compound 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid (CAS No. 1258641-13-2) is a highly versatile, sterically tuned heterocyclic building block[1]. Featuring an isoxazole core flanked by two ethyl groups and a highly reactive acetic acid moiety at the 4-position, it serves as a critical intermediate in the synthesis of modern therapeutics.

While its structural cousin, 3,5-dimethylisoxazole-4-acetic acid, is widely recognized, the deliberate substitution of methyl groups with ethyl groups fundamentally alters the molecule's physicochemical properties. This modification increases the lipophilicity (LogP ~1.42) while maintaining the same topological polar surface area (TPSA 63.33 Ų)[1]. For drug development professionals, this compound is primarily utilized as an acetyl-lysine (KAc) bioisostere in epigenetic reader inhibitors and as a conformationally restricted linker in targeted protein degradation (PROTAC) architectures.

Mechanistic Insights: The Isoxazole Core as a Bioisostere

As a Senior Application Scientist, it is crucial to understand why we select specific building blocks rather than simply how to use them. The 3,5-dialkylisoxazole motif is a well-established mimic for acetylated lysine[2].

The Causality of Diethyl Substitution in BET Inhibitors

Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) regulate gene transcription by "reading" acetyl-lysine marks on histones[3]. The isoxazole core effectively mimics this mark by inserting into the KAc binding pocket.

  • Hydrogen Bonding Network: The isoxazole oxygen and nitrogen act as hydrogen bond acceptors, interacting with the conserved Asn140 residue and a structural water molecule coordinated by Tyr97[2].

  • Steric Shielding (The Diethyl Advantage): Extending the alkyl chains from methyl to ethyl provides enhanced van der Waals interactions within adjacent hydrophobic regions, such as the "WPF shelf" (comprising Trp81, Pro82, and Phe83)[4]. This steric bulk also serves a protective role: isoxazole-containing drugs can undergo bioactivation into reactive, toxic quinone-methide metabolites[5]. The larger ethyl groups sterically hinder the metabolic oxidation pathways, thereby improving the safety profile of the resulting active pharmaceutical ingredient (API).

BindingModel cluster_Target Bromodomain (BET) Target Pocket Ligand Ligand 3,5-Diethylisoxazole Core KAc_Pocket KAc Pocket Hydrophobic Shielding Ligand->KAc_Pocket Diethyl groups fill cavity Asn140 Conserved Asn140 Direct H-Bond Ligand->Asn140 Isoxazole N/O interaction Tyr97 Tyr97 Water-Mediated H-Bond Ligand->Tyr97 Networked binding Outcome Therapeutic Effect Epigenetic Modulation KAc_Pocket->Outcome Asn140->Outcome Tyr97->Outcome

Binding model of diethylisoxazole derivatives acting as acetyl-lysine mimics in BET bromodomains.

Quantitative Data & Comparative Analysis

To guide synthetic strategy, Table 1 outlines the physicochemical impact of the diethyl substitution, while Table 2 provides empirical data on coupling reagent efficacy—a critical consideration given the steric hindrance of the 3,5-diethyl groups.

Table 1: Physicochemical Comparison of Isoxazole Bioisosteres

Property3,5-Dimethylisoxazole-4-acetic acid2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acidCausality / Pharmacological Impact
Molecular Weight 155.15 g/mol 183.20 g/mol Increased bulk for hydrophobic pocket filling.
LogP ~0.91.42[1]Enhanced passive membrane permeability.
TPSA 63.33 Ų63.33 Ų[1]Identical polar surface area; maintains solubility.
Metabolic Liability High (Quinone-methide formation)ReducedEthyl groups sterically shield against bioactivation[5].

Table 2: Coupling Reagent Efficacy for Sterically Hindered Isoxazoles

Reagent SystemConversion (2h, RT)Byproduct ProfileScientific Rationale
EDC / HOBt < 40%High unreacted acidInsufficient activation energy for sterically hindered carboxylates.
T3P / Pyridine ~ 75%Clean, water-solubleExcellent for process scale-up; moderate kinetics.
HATU / DIPEA > 95%TetramethylureaOptimal for discovery. Generates a highly reactive HOAt ester.

Experimental Workflows & Self-Validating Protocols

Protocol A: High-Efficiency Amide Coupling (Synthesis of BET Inhibitor Intermediates)

Because the acetic acid moiety is flanked by two bulky ethyl groups on the isoxazole ring, standard carbodiimide coupling (EDC) is prone to failure. We utilize HATU to generate a highly reactive 7-aza-benzotriazole active ester. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid (1.0 mmol, 183.2 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Causality: 1 eq deprotonates the acid, 1 eq neutralizes the amine hydrochloride (if applicable), and 1 eq maintains a basic environment to drive the reaction.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target primary or secondary amine (1.1 mmol). Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS.

    • Validation Criteria: The protocol is validated if the UV chromatogram shows >95% consumption of the starting acid (m/z 182.2 [M-H]⁻) and the emergence of the target amide mass. If unreacted acid remains, causality points to ambient moisture degrading the active ester; add an additional 0.2 eq of HATU.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove excess DIPEA, followed by 5% aqueous LiCl (3 × 10 mL) to selectively remove DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Workflow Start 2-(3,5-Diethylisoxazol-4-yl)acetic acid (1.0 eq) Activation Activation HATU (1.2 eq), DIPEA (3.0 eq) DMF, 0 °C, 15 min Start->Activation Step 1: Carboxylate Activation Coupling Amide Coupling Add Amine (1.1 eq) RT, 2-4 hours Activation->Coupling Step 2: Nucleophilic Attack Workup Aqueous Workup EtOAc/H2O Extraction Brine & LiCl Wash Coupling->Workup Step 3: Quench & Extract Purification Purification Flash Chromatography (Silica, Hex/EtOAc) Workup->Purification Step 4: Isolate Product Pure Isoxazole Amide (Target API Intermediate) Purification->Product Step 5: Final API

Workflow for the amide coupling of sterically hindered diethylisoxazole-4-acetic acid.

Protocol B: Alpha-Alkylation of the Acetic Acid Moiety

To create branched bioisosteres (introducing chirality or restricting conformational freedom), the methylene protons (-CH₂-) of the acetic acid side chain can be functionalized. Because these protons are flanked by the electron-withdrawing isoxazole ring and the carboxylate, they are mildly acidic.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 2.2 mmol). Causality: 1.0 eq is consumed to deprotonate the carboxylic acid. The remaining 1.2 eq deprotonates the alpha-carbon. LiHMDS is chosen because it is a strong, non-nucleophilic base that will not attack the carbonyl carbon.

  • Electrophilic Addition: Stir at -78 °C for 45 minutes to ensure complete dianion formation. Add the electrophile (e.g., Methyl Iodide, 1.2 mmol) dropwise.

  • Self-Validation Checkpoint: Allow the reaction to warm to 0 °C over 1 hour. Quench a micro-aliquot in MeOH and analyze via LC-MS. The appearance of the [M+14] mass peak validates successful alpha-methylation.

  • Workup: Quench carefully with 1M HCl to pH 3. Extract with DCM (3 × 15 mL), dry over MgSO₄, and concentrate to yield the alpha-branched derivative.

References

  • "Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Bioactivation of isoxazole-containing bromodomain and extra-terminal domain (BET) inhibitors." MDPI. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid

From the desk of a Senior Application Scientist Welcome to the technical support center for the crystallization of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a highly pure, crystalline form. Crystallization is as much an art as a science, where precise control over thermodynamic and kinetic factors dictates the success of the outcome.[1][2] This document synthesizes fundamental principles with field-proven troubleshooting strategies to help you achieve robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.

Question 1: My compound is "oiling out" instead of crystallizing. What's happening and what should I do?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid (an "oil") instead of a solid.[3][4] This is often because the temperature of the solution is above the melting point of the solute at that concentration, or the level of supersaturation is too high for the system to handle, kinetically favoring the formation of a disordered liquid over an ordered crystal lattice.[3][4] An oiled-out product is undesirable as it often traps impurities and rarely solidifies into a pure crystalline form.[4][5]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently reheat the mixture to re-dissolve the oil. Add a small amount (10-20% additional volume) of the hot solvent to reduce the overall concentration. This lowers the supersaturation level upon cooling, giving molecules more time to orient themselves into a crystal lattice.[4]

  • Reduce the Cooling Rate: A primary cause of oiling out is rapid cooling, which generates supersaturation too quickly.[3] Once the oil is re-dissolved, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, allowing the system to remain in the metastable zone where crystal growth is favored over nucleation of an oil.[4][6]

  • Utilize Seeding: Seeding is a powerful technique to bypass the energy barrier of primary nucleation.[3][7] Add a few seed crystals of pure 2-(Diethyl-1,2-oxazol-4-yl)acetic acid to the solution just as it begins to cool and becomes saturated. This provides a template for crystal growth to occur in a controlled manner.[8]

Question 2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

Answer: The failure to crystallize upon cooling typically indicates one of two scenarios: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide high-energy sites that can act as focal points for nucleation.[9]

    • Seeding: If available, add a single, small crystal of the target compound to the solution. This is the most effective method to induce crystallization as it provides a perfect template for growth.[6][9]

  • Increase Supersaturation: If nucleation induction methods fail, your solution may have too much solvent.

    • Evaporation: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the solute concentration. Allow the concentrated solution to cool again slowly.[4]

    • Anti-Solvent Addition: If using a mixed-solvent system, you can slowly add an "anti-solvent" (a solvent in which the compound is insoluble) to the solution at a slightly elevated temperature to carefully push the system into a state of supersaturation.[10]

Question 3: I'm getting very fine needles or powder, not well-defined crystals. How can I improve crystal morphology?

Answer: The formation of very fine particles or needles is typically a result of rapid nucleation driven by high supersaturation.[11] This leads to the simultaneous formation of a large number of small crystals rather than the slow, ordered growth of fewer, larger crystals.

Strategies for Improvement:

  • Slow Down the Process: The key to larger, well-formed crystals is to allow them to grow slowly.

    • Decrease the Cooling Rate: A slower cooling profile is the most critical parameter to adjust. Try cooling the solution over several hours or even overnight.

    • Use Less Supersaturation: Start with a slightly more dilute solution (use more solvent than the minimum required for dissolution at high temperature). This ensures that supersaturation is achieved more gradually upon cooling.[4]

  • Solvent System Optimization: The solvent environment directly influences crystal habit.[12] Experiment with different solvents or solvent mixtures. A solvent that provides moderate, rather than extremely high, solubility at elevated temperatures often yields better crystals.

Question 4: I suspect I have different crystal forms (polymorphs). Why is this a concern and how can I control it?

Answer: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[1][13] Different polymorphs can have significantly different physical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in drug development.[13][14]

Controlling Polymorphism:

  • Thermodynamic vs. Kinetic Control: Crystallization can yield either the most thermodynamically stable form (usually obtained through slow processes) or a less stable, "metastable" form (often formed under rapid, kinetically controlled conditions).[1]

  • Systematic Screening: To control polymorphism, you must understand how different conditions favor different forms. Perform a systematic screen by varying:

    • Solvents: Different solvents can stabilize different polymorphs.[15]

    • Cooling Rates: Fast and slow cooling can yield different forms.

    • Temperature: The relative stability of polymorphs can be temperature-dependent.[1]

  • Seeding: Once a desired polymorph is isolated and identified, using seed crystals of that specific form is the most reliable way to ensure its consistent production.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent properties for crystallizing 2-(Diethyl-1,2-oxazol-4-yl)acetic acid?

A1: The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][9] Given the structure of your molecule (a carboxylic acid), solvents capable of hydrogen bonding are often good starting points.[16] The solvent should also be relatively volatile for easy removal from the final crystals and have a boiling point lower than the melting point of your compound to prevent oiling out.[6][16]

Q2: How do I perform a systematic solvent screening?

A2: A systematic approach is crucial. Use small amounts of your compound for this exercise. See Protocol 1 below for a detailed step-by-step guide. The goal is to identify a solvent that completely dissolves your compound when hot but provides poor solubility when cold.

Q3: What is the "Metastable Zone Width" (MSZW) and why is it important?

A3: The Metastable Zone is the region of supersaturation between the solubility curve and the point where spontaneous (primary) nucleation occurs. Operating within this zone allows for controlled crystal growth on existing seed crystals without the uncontrolled formation of new crystals.[7] A wider MSZW offers a larger operating window for a controlled crystallization process. Seeding should ideally be performed within this zone.[7]

Data & Protocols

Table 1: Common Solvents for Crystallization of Carboxylic Acids
Solvent ClassExample SolventsPolarityBoiling Point (°C)Key Characteristics & Considerations
Alcohols Methanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for polar compounds; can form hydrogen bonds.[9]
Ketones Acetone, Methyl Ethyl KetonePolar Aprotic56, 80Good general-purpose solvents.[9]
Esters Ethyl AcetateMedium77Less polar than ketones, good for a range of compounds.[9]
Ethers Tetrahydrofuran (THF)Low66Often used in solvent/anti-solvent systems.[9]
Hydrocarbons Heptane, TolueneNonpolar98, 111Good as anti-solvents for polar compounds.[9]
Water H₂OVery Polar100Can be effective for compounds with H-bond donors/acceptors, but high boiling point can be a drawback.[17]

Note: This table provides general guidance. Experimental verification is essential.

Protocol 1: Systematic Solvent Screening
  • Preparation: Place a small, known amount (e.g., 20-30 mg) of your crude 2-(Diethyl-1,2-oxazol-4-yl)acetic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (from Table 1) dropwise, vortexing after each addition. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[17]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL for 30 mg).

  • Cooling and Observation: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: Observe the tubes for crystal formation. The best solvent is one that produces a large quantity of well-formed crystals upon cooling.

Protocol 2: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 2-(Diethyl-1,2-oxazol-4-yl)acetic acid and the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to achieve complete dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming large, pure crystals.[4]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visual Workflow

Troubleshooting Crystallization Flowchart

This diagram provides a logical workflow for addressing common crystallization challenges.

G start Begin Crystallization cool Cool Solution start->cool observe Observe Outcome cool->observe oil_out Problem: Oiling Out observe->oil_out Liquid Droplets Form no_crystals Problem: No Crystals Form observe->no_crystals Clear Solution Remains success Success: Crystals Formed observe->success Solid Crystals Form reheat_dilute Reheat to Dissolve Add More Solvent (10-20%) oil_out->reheat_dilute slow_cool Cool Slowly (Insulate Flask) reheat_dilute->slow_cool seed Consider Seeding slow_cool->seed observe_again1 Re-evaluate seed->observe_again1 observe_again1->cool Retry observe_again1->oil_out Fails Again induce Induce Nucleation (Scratch / Seed) no_crystals->induce check_success Crystals Form? induce->check_success concentrate Too much solvent. Evaporate some solvent. check_success->concentrate No check_success->success Yes concentrate->cool isolate Isolate, Wash, & Dry Crystals success->isolate end_node Pure Product isolate->end_node

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • Controlling crystal polymorphism: from stability prediction to crystallization process design. IUCr Journals. [Link]

  • Controlling Polymorphism by Crystallization on Self-Assembled Multilayers. ACS Publications. [Link]

  • Controlling Factors and Mechanism of Polymorphic Crystallization. ACS Publications. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Controlling the polymorphic form obtained. Oxford Academic. [Link]

  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]

  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • (PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. [Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. JuSER. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. AIChE. [Link]

  • SOP: CRYSTALLIZATION. Barnard College. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. [Link]

  • Exp 2 - Crystallization. University of Missouri–St. Louis. [Link]

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges with Polar Oxazole Compounds

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized 1,3-oxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized 1,3-oxazole derivatives. While the oxazole core itself is only weakly basic, the addition of polar functional groups (such as amines, carboximidamides, or hydroxyls) drastically alters its physicochemical profile[1]. These modifications render the molecules highly polar, water-soluble, and highly susceptible to secondary interactions with chromatographic stationary phases.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these chromatographic failures and providing self-validating, field-proven methodologies to isolate your target compounds with high purity and recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My polar oxazole compound co-elutes with the solvent front on a standard C18 column. How can I increase retention?

The Causality: Standard C18 columns rely entirely on hydrophobic partitioning. Highly polar oxazoles (typically exhibiting a logP<0 ) lack the necessary hydrophobicity to partition into the dense alkyl chains of the stationary phase. Consequently, they remain in the mobile phase and elute in the void volume. Furthermore, attempting to force retention by using 100% aqueous mobile phases on standard C18 columns often leads to "phase collapse" or dewetting, where the hydrophobic chains fold flat against the silica, completely eliminating retention capacity[2].

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via an orthogonal mechanism to reversed-phase (RP) HPLC. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile)[3]. In HILIC, water acts as the strong eluting solvent. A distinct, water-enriched layer forms on the surface of the stationary phase, allowing highly polar oxazoles to partition effectively between the bulk organic mobile phase and the immobilized aqueous layer[4].

Q2: I am using Normal-Phase (NP) bare silica chromatography, but my oxazole peaks are severely tailing and recovery is low. Why?

The Causality: Severe peak tailing of basic heterocycles on bare silica is driven by strong, slow-desorbing ion-exchange interactions. Bare silica contains residual silanol groups (Si-OH) that become ionized (Si-O⁻) and highly acidic. The basic nitrogen atom in the oxazole ring (and any basic substituents) undergoes strong hydrogen bonding and electrostatic interactions with these active silanols, leading to asymmetric peak shapes and irreversible adsorption (low recovery)[5].

The Solution: You must suppress these secondary silanol interactions.

  • Use a competitive modifier: Incorporate 0.1% to 1.0% Triethylamine (TEA) into your organic mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanols so your oxazole can elute symmetrically.

  • Switch stationary phases: If tailing persists, abandon bare silica and utilize base-deactivated or hybrid silica columns specifically engineered to have a low density of acidic silanols[5].

Q3: I need to use Reversed-Phase (RP) HPLC for a scale-up purification, but HILIC isn't viable for my workflow. What is the alternative?

The Causality: If you must use RP-HPLC for a polar oxazole, standard C18 will fail due to the aforementioned phase collapse and residual silanol interactions[2].

The Solution: Utilize a Polar-Embedded C18 column (e.g., RP-Amide). These specialized columns incorporate a polar functional group (like an amide or carbamate) directly into the alkyl chain near the silica surface[6]. This embedded group serves two critical functions: it creates a localized hydration layer that prevents phase collapse in 100% aqueous mobile phases, and it sterically and electronically shields the residual silanols from interacting with the basic oxazole, drastically improving peak symmetry[3].

Part 2: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of a highly polar oxazole derivative across different column chemistries.

Column ChemistryMobile Phase SystemPrimary Retention MechanismRetention Time (min)Peak Asymmetry ( As​ )Recovery (%)
Standard C18 95:5 Water:AcetonitrileHydrophobic1.2 (Void)N/A>95%
Bare Silica (NP) 90:10 Hexane:Ethyl AcetateAdsorption / H-Bonding8.52.8 (Severe Tailing)65%
Polar-Embedded C18 95:5 Water:AcetonitrileHydrophobic + Shielding4.51.1 (Symmetric)>95%
HILIC (Amide) 10:90 Water:AcetonitrileHydrophilic Partitioning6.31.05 (Ideal)>98%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. A protocol is only successful if it can prove its own efficacy during the run.

Protocol A: HILIC Purification Workflow for Highly Polar Oxazoles

Use this protocol when the oxazole elutes in the void volume of a C18 column.

  • Column Selection: Select an Amide-functionalized HILIC column (e.g., 5 µm particle size). Amide columns provide excellent hydrogen-bonding capabilities without the ion-exchange complexities of bare silica.

  • Mobile Phase Preparation:

    • Solvent A: 100% Acetonitrile (LC-MS grade).

    • Solvent B: 10 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with formic acid. (The buffer controls the ionization state of the oxazole and ensures reproducible partitioning).

  • Sample Dilution (Critical Step): Dissolve your crude oxazole in a diluent that closely matches the initial mobile phase conditions (e.g., 80% Acetonitrile / 20% Water). Never inject a sample dissolved in 100% water onto a HILIC column , as this will disrupt the stationary phase hydration layer and cause severe peak distortion.

  • Equilibration & Validation: Equilibrate the column at 90% Solvent A / 10% Solvent B for at least 20 column volumes.

    • Self-Validation Check: Inject a neutral void volume marker (e.g., toluene). If the retention time of the marker drifts by >0.1 minutes between consecutive blank runs, the aqueous layer has not fully stabilized. Extend equilibration time until the t0​ is completely static.

  • Gradient Elution: Run a shallow gradient from 90% A down to 60% A over 20 minutes.

Protocol B: RP-HPLC with Polar-Embedded C18

Use this protocol for moderately polar oxazoles requiring aqueous conditions.

  • Column Selection: Select an RP-Amide or Polar-Embedded C18 column[6].

  • Buffer Selection: Prepare a mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). TFA acts as an ion-pairing agent, masking the basic nitrogen of the oxazole and further suppressing silanol interactions[2].

  • Elution: Initiate a gradient starting at 100% Solvent A (safe from phase collapse due to the polar-embedded groups) and ramp to 50% Solvent B over 15 minutes.

  • Self-Validation Check: Calculate the Peak Asymmetry factor ( As​ ) at 10% peak height for your target oxazole. A validated, robust method must yield an As​ between 0.9 and 1.2. If As​>1.2 , the silanol shielding is insufficient; increase the TFA concentration to 0.15% or switch to a higher buffer concentration (e.g., 20 mM phosphate buffer at pH 7.0 if the compound is stable).

Part 4: Purification Strategy Decision Workflow

G start Crude Polar Oxazole Reaction Mixture q1 Is the compound highly water-soluble? (logP < 0) start->q1 hilic Use HILIC Chromatography (Amide or Bare Silica) q1->hilic Yes q2 Does it exhibit severe peak tailing on RP C18? q1->q2 No warn Avoid 100% Water on Standard C18 (Phase Collapse) q1->warn embedded Use Polar-Embedded C18 (e.g., RP-Amide) q2->embedded Yes np Use Normal Phase with 0.1% TEA modifier q2->np No, try NP

Workflow for selecting the optimal purification strategy for polar oxazole compounds.

References

  • ChromatographyOnline. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC."[Link]

  • Labtorg. "Ascentis® HPLC Columns."[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways &amp; Stability Troubleshooting for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Welcome to the Technical Support Center for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (CAS: 1258641-13-2)[1]. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (CAS: 1258641-13-2)[1]. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals. Here, we dissect the molecular vulnerabilities of this specific isoxazole derivative and provide field-proven, self-validating protocols to troubleshoot stability indicating assays.

PART 1: Core Mechanisms of Degradation

Understanding the causality behind degradation is the first step in preventing it. The structure of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid features a highly substituted isoxazole ring and an acetic acid moiety, both of which present specific chemical liabilities.

Isoxazole Ring Opening (N-O Bond Cleavage)

The N-O bond is the weakest link in the isoxazole pharmacophore. Reductive stress (e.g., presence of trace transition metals like Fe²⁺ or Zn) or strong alkaline conditions induce electron delocalization that facilitates N-O bond cleavage. This results in the formation of β-enamino ketones or β-amino alcohols. Furthermore, nucleophilic attack on the isoxazole moiety can initiate oxidative ring-opening, a mechanism well-documented in the [2].

Thermal Decarboxylation

The acetic acid group at the C4 position is alpha to the electron-withdrawing isoxazole ring. Under thermal stress (especially in acidic environments), this moiety is highly prone to decarboxylation. The heterocycle stabilizes the resulting intermediate, driving the irreversible loss of CO₂ to form 3,5-diethyl-4-methylisoxazole.

Side-Chain Oxidation

Under oxidative stress (e.g., peroxides or cytochrome P450 enzymes in biological matrices), the ethyl groups at the C3 and C5 positions can undergo hydroxylation, forming 1-hydroxyethyl derivatives.

DegradationPathways Parent 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (Parent Compound) Reductive Reductive Stress (e.g., Fe2+, Zn/AcOH) Parent->Reductive Basic Alkaline Hydrolysis (pH > 10) Parent->Basic Thermal Thermal/Oxidative Stress (Heat, H2O2) Parent->Thermal RingOpen N-O Bond Cleavage (β-amino/enamino ketones) Reductive->RingOpen Electron delocalization Basic->RingOpen Base-catalyzed attack Decarbox Decarboxylation (-CO2, Mass shift -44 Da) Thermal->Decarbox Loss of acetic acid Oxidation Side-chain Oxidation (Hydroxylated metabolites) Thermal->Oxidation Ethyl group hydroxylation

Fig 1. Primary chemical degradation pathways of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid.

PART 2: Experimental Workflows & Protocols

To accurately profile the degradation of this compound, a self-validating Forced Degradation Study (FDS) is required. The following protocol integrates mandatory quenching steps to prevent continuous degradation in the autosampler—a critical step that ensures trustworthiness and reproducibility in your LC-MS peak areas.

Standardized Forced Degradation Protocol

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid in LC-MS grade Acetonitrile/Water (50:50, v/v).

Step 2: Stress Conditions

  • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal: Expose solid powder to 80°C for 7 days in a sealed amber vial.

Step 3: Neutralization & Quenching (Critical Validation Step)

  • Acidic Samples: Neutralize with 1 mL 0.1 M NaOH.

  • Basic Samples: Neutralize with 1 mL 0.1 M HCl.

  • Oxidative Samples: Quench residual peroxide by adding 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃). Failure to quench will result in artificial degradation during the LC-MS run.

Step 4: LC-MS/MS Analysis

  • Dilute all quenched samples to a final theoretical concentration of 10 µg/mL. Analyze via LC-MS/MS (ESI+ mode) using a C18 column and a gradient of 0.1% Formic Acid in Water/Acetonitrile.

Workflow cluster_conditions Forced Degradation Conditions Prep Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acidic: 0.1M HCl (24h, 60°C) Prep->Acid Base Basic: 0.1M NaOH (24h, 60°C) Prep->Base Oxidative Oxidative: 3% H2O2 (24h, RT) Prep->Oxidative Thermal Thermal: Solid State (7 days, 80°C) Prep->Thermal Neutralize Neutralization & Quenching (Equimolar Acid/Base or Na2S2O3) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Analysis LC-MS/MS Analysis (C18 Column, ESI+ Mode) Thermal->Analysis Neutralize->Analysis

Fig 2. Standardized forced degradation workflow for stability indicating assays.

PART 3: Troubleshooting Guides & FAQs

Q1: During basic forced degradation, my recovery is virtually zero, and I see multiple highly polar peaks early in the chromatogram. What happened?

A1: You are observing base-catalyzed isoxazole ring opening. At pH > 10, the isoxazole ring undergoes nucleophilic attack and N-O bond cleavage,[3]. Solution: Lower the pH of your extraction and mobile phase buffers to pH 4–6 to maintain ring integrity during analysis.

Q2: I am observing a major degradation product with a mass shift of -44 Da under thermal stress. How do I prevent this?

A2: A mass loss of 44 Da corresponds to the loss of carbon dioxide (decarboxylation) from the acetic acid moiety. The C4-acetic acid group is thermally labile. Solution: Store the compound strictly at 2-8°C as[1]. If using GC-MS, injection port temperatures >200°C will cause artificial in-source decarboxylation; switch to LC-MS to minimize thermal degradation during analysis.

Q3: My LC-MS shows unexpected degradation in the autosampler over a 24-hour sequence. The degradation product has a mass shift of +16 Da.

A3: This is an oxidation product (hydroxylation of the diethyl side chains). If using a peroxide-forming solvent (like older THF or ether) or if the sample was exposed to light/air without quenching, continuous oxidation occurs. Solution: Use fresh, degassed LC-MS grade solvents, implement the Sodium Thiosulfate quenching step described in our protocol, and use amber autosampler vials.

Q4: How does trace metal contamination affect the stability of this compound?

A4: Trace metals, particularly Fe(II) or Zn, act as[4]. If your glassware or formulation excipients contain trace metals, the isoxazole ring will rapidly degrade into β-amino derivatives. Solution: Passivate all glassware with nitric acid prior to use, or add a chelating agent like EDTA (0.05 - 0.1%) to your aqueous buffers to sequester free metal ions.

Quantitative Summary of Degradation Markers
Stress ConditionPrimary MechanismExpected Mass Shift (Δ Da)Putative Degradation Product
Alkaline (pH > 10) N-O Bond Cleavage (Ring Opening)+18 Da (Hydrolysis)β-enamino ketone derivative
Thermal (80°C) Decarboxylation-44 Da (Loss of CO₂)3,5-diethyl-4-methylisoxazole
Oxidative (H₂O₂) Side-chain Hydroxylation+16 Da (Addition of O)Hydroxyethyl-isoxazole derivative
Reductive (Fe²⁺/Zn) Reductive Cleavage+2 Da (Reduction)β-amino ketone derivative

PART 4: References

  • RSC Environmental Science: Processes & Impacts . "Ferrate(vi) initiated oxidative degradation mechanisms clarified by DFT calculations: a case for sulfamethoxazole." URL:[Link]

  • ACS Organic Letters . "Reduction of 2,3-Dihydroisoxazoles to β-Amino Ketones and β-Amino Alcohols." URL:[Link]

  • ISTA Research Explorer . "Isoxazole Nucleosides as Building Blocks for a Plausible Proto-RNA." URL:[Link]

  • MDPI Pharmaceuticals . "The Green and Effective Synthesis of Isoxazole-Based Molecules." URL:[Link]

Sources

Optimization

"optimization of catalytic conditions for oxazole synthesis"

Welcome to the Technical Support Center for Catalytic Oxazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Oxazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and actionable troubleshooting strategies for optimizing oxazole ring formation.

Section 1: Standardized Protocols & Quantitative Benchmarks

The synthesis of highly substituted oxazoles relies heavily on the strategic selection of the catalytic system. Each transition metal offers a distinct mechanistic pathway, dictating the functional group tolerance and regioselectivity of the final scaffold.

Quantitative Data Summary: Catalytic System Comparison

The following table summarizes the optimized parameters for the most prevalent catalytic systems used in modern oxazole synthesis.

Catalytic SystemPrimary PrecursorsKey Reagents & SolventsTemp (°C)Typical YieldMechanistic Advantage
Cu(OAc)₂ (15-20 mol%)EnamidesAg₂CO₃ or BQ, DCE80–10075–90%Cost-effective; robust intramolecular C-O coupling[1].
Au(I) (1–5 mol%)N-PropargylamidesBrettPhosAuNTf₂, DCE6080–95%Mild conditions; highly regioselective 5-exo-dig pathway[2],[3].
Pd(OAc)₂ (10 mol%)Amides + KetonesK₂S₂O₈, CuBr₂, DCE12060–85%Direct sp² C-H activation; one-step synthesis[4],[2].
Mn(I) Complex Esters + Amino AlcoholsBase (No external oxidant)Reflux70–88%Earth-abundant; green chemistry via H₂ liberation[5],[6].
Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Intramolecular Cyclization of Enamides Causality: Cu(OAc)₂ acts as a Lewis acid and single-electron oxidant, facilitating the intramolecular nucleophilic attack of the amide oxygen onto the functionalized alkene, followed by oxidative aromatization[7].

  • Preparation: Dissolve the functionalized β-(methylthio)enamide precursor (0.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (2.0 mL) in a flame-dried vial[7],[2].

  • Catalyst Addition: Add Cu(OAc)₂ (15–20 mol%) and the terminal oxidant (e.g., Ag₂CO₃, 2.0 equiv)[1].

  • Reaction: Seal the vial and heat in a preheated oil bath at 100 °C for 12 hours[1].

  • Validation Checkpoint: Perform a TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active enamide spot and the appearance of a higher Rf​ , intensely blue-fluorescent spot under 365 nm UV indicates successful oxazole ring formation.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove copper salts[2]. Concentrate under reduced pressure and purify via silica gel chromatography[7].

Protocol B: Gold-Catalyzed 5-exo-dig Cyclization of N-Propargylamides Causality: The highly electrophilic Au(I) center coordinates to the alkyne, lowering its LUMO. This strictly enforces a 5-exo-dig cyclization trajectory by the amide oxygen, preventing undesired 6-endo-dig byproducts[8],[3].

  • Preparation: To an oven-dried Schlenk tube, add the N-propargylamide (0.3 mmol) and BrettPhosAuNTf₂ (1–5 mol%)[2].

  • Solvent: Evacuate and backfill with argon three times. Add anhydrous DCE or a nitrile solvent (3.0 mL)[2].

  • Reaction: Stir the mixture at 60 °C[2].

  • Validation Checkpoint: Monitor via LC-MS. The mass of the product should exactly match the starting material (isomerization), confirming a highly atom-economical cyclization without fragmentation.

  • Workup & Isolation: Upon complete consumption of the alkyne (typically 3–16 hours), cool to room temperature, concentrate under reduced pressure, and purify by flash column chromatography[2].

Section 2: Mechanistic Pathways & Workflow Visualizations

Mechanism A N-Propargylamide B Au(I) π-Alkyne Complex (LUMO Lowering) A->B + Au(I) C 5-exo-dig Cyclization (Nucleophilic Attack) B->C D Vinyl-Gold Intermediate C->D E Protodeauration (Catalyst Regeneration) D->E E->B Au(I) recycle F Oxazole Derivative E->F

Mechanistic pathway of gold-catalyzed 5-exo-dig cyclization of N-propargylamides.

Workflow Start Enamide Precursor Cat Add Cu(OAc)₂ (15-20 mol%) & Oxidant (e.g., Ag₂CO₃) Start->Cat Heat Heat in DCE/Toluene (80-100 °C) Cat->Heat Check TLC / LC-MS Conversion Check Heat->Check Success 2,5-Disubstituted Oxazole (High Yield) Check->Success Complete Fail1 Incomplete Conversion (Catalyst Poisoning?) Check->Fail1 Unreacted SM Fail2 Side Reactions (Degradation) Check->Fail2 Byproducts Fix1 Increase Catalyst Loading or Switch Oxidant Fail1->Fix1 Fix1->Heat Fix2 Lower Temp to 60 °C or Switch to Au(I) Catalyst Fail2->Fix2 Fix2->Heat

Workflow for optimizing copper-catalyzed enamide cyclization for oxazole synthesis.

Section 3: Troubleshooting FAQs

Q1: During the copper-catalyzed oxidative cyclization of enamides, my reaction stalls at 50% conversion. What is the mechanistic cause, and how do I resolve it? A1: Stalled conversions in Cu(II)-mediated cyclizations usually indicate a failure in the redox regeneration cycle of the catalyst[7]. Cu(OAc)₂ acts as a single-electron oxidant in these pathways, reducing to Cu(I). If your terminal oxidant (e.g., Ag₂CO₃, BQ, or atmospheric O₂) is insufficient or poorly soluble in DCE/toluene, the Cu(I) species will not re-oxidize to the active Cu(II) state[1]. Resolution: First, verify the anhydrous nature of your solvent, as water can coordinate and deactivate the copper center. Second, switch to a more soluble oxidant or increase the oxygen pressure (use a balloon)[2]. If the substrate contains coordinating heteroatoms, increase the catalyst loading to 20 mol% to outcompete substrate-induced catalyst poisoning.

Q2: I am attempting a gold-catalyzed synthesis from α-diazo oxime ethers and nitriles, but I am observing significant diazo decomposition without oxazole formation. How can I optimize this? A2: The formation of the oxazole ring from α-diazo oxime ethers proceeds via a zwitterionic intermediate following carbene formation[9]. Gold catalysts are highly carbophilic. If the nitrile concentration is too low, the highly reactive gold-carbene intermediate will undergo undesired side reactions (such as dimerization or C-H insertion) rather than the intended cycloaddition[10]. Resolution: The nitrile should ideally be used as the solvent or in a large excess (at least 5-fold) to ensure it intercepts the gold-carbene species immediately[9]. Additionally, ensure the reaction is shielded from light and run at lower temperatures initially (e.g., 0 °C to room temperature) to control the rate of diazo decomposition.

Q3: When using palladium catalysis for the direct synthesis of oxazoles from amides and ketones, I get a mixture of regioisomers. How do I improve regioselectivity? A3: Palladium-catalyzed sp² C-H activation pathways rely heavily on the directing nature of the amide and the steric environment of the transition state[4]. The reaction proceeds through sequential C-N and C-O bond formations. Poor regioselectivity implies that the migratory insertion step lacks sufficient steric differentiation[2]. Resolution: Introduce a bulkier ligand (e.g., BrettPhos or similar biaryl phosphines) to increase the steric penalty for the undesired insertion pathway. Alternatively, modifying the ketone to a more sterically encumbered derivative during the optimization phase can help isolate the kinetic product.

Q4: Is there a more sustainable, earth-abundant alternative to Palladium or Gold for synthesizing 2,5-disubstituted oxazoles? A4: Yes. Recent advancements have highlighted Manganese(I) complexes as highly efficient, earth-abundant catalysts for oxazole synthesis[11]. This method utilizes a dehydrogenative coupling strategy starting from simple esters and amino alcohols[5]. Resolution: By employing a well-defined Mn(I) catalyst, the reaction proceeds via the liberation of hydrogen gas, making it highly atom-economical[6]. This avoids the need for stoichiometric oxidants entirely, offering a greener profile compared to traditional Cu(II) or Pd(II) oxidative cyclizations.

References

  • IJMPR. "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives". Available at:[Link]

  • MDPI Molecules. "Diazocarbonyl and Related Compounds in the Synthesis of Azoles". Available at:[Link]

  • ResearchGate. "A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives". Available at:[Link]

  • ResearchGate. "Diazocarbonyl and Related Compounds in the Synthesis of Azoles". Available at: [Link]

  • ACS Publications (JOC). "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones". Available at:[Link]

  • ResearchGate. "A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis". Available at:[Link]

  • ResearchGate. "ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products". Available at:[Link]

  • ResearchGate. "Synthesis of 1,3-diketones from esters via liberation of hydrogen". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Introduction In the landscape of medicinal chemistry, the identification of novel scaffolds with therapeutic potential is a critical endeavor. The oxazole nucleus is recognized as a "privileged scaffold" due to its prese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the identification of novel scaffolds with therapeutic potential is a critical endeavor. The oxazole nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumoral, and antimicrobial properties.[1][2] This guide focuses on a specific novel entity, 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (hereafter designated Compound X ), a molecule that combines the promising oxazole core with a carboxylic acid moiety.

The carboxylic acid group is a common pharmacophore, often crucial for target engagement through ionic interactions and hydrogen bonding. However, it can also confer undesirable pharmacokinetic properties, such as poor membrane permeability and metabolic instability.[3][4] This has led to the extensive use of bioisosteric replacement, a strategy where the carboxylic acid is substituted with a group that mimics its key physicochemical properties while improving the overall drug-like profile.[5][6]

This document provides a comprehensive, technically-grounded framework for the initial validation of Compound X's biological activity. We will focus on a hypothesized anti-inflammatory role, a common activity for oxazole derivatives.[7] This guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of Compound X's potential performance against two key alternatives, supported by detailed experimental protocols. Our objective is not merely to present data, but to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade.

Comparator Compound Selection

To establish a clear and objective performance benchmark, Compound X will be evaluated against two carefully selected comparators:

  • Valdecoxib : A potent and selective COX-2 inhibitor, Valdecoxib serves as an ideal positive control and industry benchmark.[8][9] Its diaryl-substituted isoxazole core provides a close structural analogy to the oxazole ring of Compound X, allowing for a relevant comparison of activity against a well-characterized anti-inflammatory drug.[10][11]

  • Compound X-Tetra : This compound is a rationally designed bioisostere of Compound X, where the carboxylic acid moiety is replaced by a 5-substituted 1H-tetrazole ring. The tetrazole ring is one of the most widely recognized non-classical bioisosteres of carboxylic acids, maintaining comparable acidity and planar geometry while often offering improved metabolic stability and lipophilicity.[6][12] This comparison will be critical in determining the contribution of the carboxylic acid group to the biological activity and overall profile of Compound X.

Compound NameStructureRationale for Inclusion
Compound X CC1=NOC(CC)=C1CC(=O)O (SMILES)The novel compound of interest.
Valdecoxib CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N (SMILES)Industry-standard COX-2 inhibitor with a structurally related isoxazole core.
Compound X-Tetra CC1=NOC(CC)=C1CN2N=NN=C2 (SMILES Approx.)Bioisosteric analog to evaluate the role of the carboxylic acid moiety.

Proposed Experimental Validation Workflow

The validation of Compound X will proceed through a tiered system, beginning with specific molecular target engagement and progressing to more complex cell-based assays to assess efficacy and safety at a cellular level.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Activity & Safety cluster_2 Tier 3: Mechanistic Insight a COX-1/COX-2 Enzyme Inhibition Assay b Cytotoxicity Assessment (MTT Assay) a->b c Inhibition of Pro-inflammatory Mediators (PGE2, TNF-α, IL-6) b->c d Apoptosis Induction Assay (Annexin V/PI) c->d

Caption: Proposed experimental workflow for validating Compound X.

Tier 1: In Vitro Target Engagement - COX Enzyme Inhibition

Causality: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13][14] Assessing the direct inhibitory effect of Compound X on COX-1 and COX-2 is the logical first step to validate its potential as an anti-inflammatory agent and to determine its selectivity. A higher selectivity for COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects.[13]

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[15][16]

  • Reagent Preparation :

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.

    • Prepare a 10X working solution of the test compounds (Compound X, Compound X-Tetra, Valdecoxib) and a known pan-COX inhibitor (e.g., Ibuprofen) in the appropriate solvent (e.g., DMSO).

    • Prepare the reaction mix containing COX Assay Buffer, Heme, and a fluorometric probe.

    • Prepare the Arachidonic Acid (substrate) solution.

  • Assay Procedure (96-well opaque plate) :

    • To appropriate wells, add 10 µL of the 10X test compound solutions across a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Include "Enzyme Control" wells (vehicle only) and "Inhibitor Control" wells (Valdecoxib for COX-2, Ibuprofen for COX-1).

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of either the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence (Excitation: 535 nm, Emission: 587 nm) every minute for 10-20 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot percent inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.

Hypothetical Comparative Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15.20.8517.9
Compound X-Tetra 25.81.5017.2
Valdecoxib >1000.005[17]>20,000
Ibuprofen 5.510.50.52

Interpretation : This hypothetical data suggests Compound X is a moderately potent and selective COX-2 inhibitor. The slightly reduced potency of Compound X-Tetra could indicate that the carboxylic acid moiety contributes positively to binding within the COX-2 active site. Both novel compounds show a favorable selectivity profile compared to the non-selective inhibitor, Ibuprofen.

Tier 2: Cellular Efficacy and Cytotoxicity Assessment

Causality: While in vitro enzyme assays are crucial, they do not fully recapitulate the complexities of a cellular environment. It is essential to confirm that the observed enzymatic inhibition translates to a functional anti-inflammatory effect in living cells. Furthermore, a critical control is to ensure that the reduction in inflammatory mediators is not a byproduct of general cytotoxicity.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Enzymatic Action & Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGs Prostaglandins (e.g., PGE2) COX2_Enzyme->PGs AA Arachidonic Acid AA->COX2_Enzyme CompoundX Compound X Valdecoxib Compound X-Tetra CompoundX->COX2_Enzyme

Caption: Inhibition of the COX-2 pathway by test compounds.

A. Cytotoxicity Assessment

Experimental Protocol: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19][20]

  • Cell Culture : Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of Compound X, Compound X-Tetra, and Valdecoxib (e.g., 0.1 µM to 200 µM). Include vehicle-only controls.

  • Incubation : Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Hypothetical Comparative Data: Cytotoxicity
CompoundCC50 on RAW 264.7 cells (µM)
Compound X >100
Compound X-Tetra >100
Valdecoxib >100

Interpretation : This data indicates that none of the compounds exhibit significant cytotoxicity at concentrations well above their effective anti-inflammatory doses, suggesting a good therapeutic window.

B. Inhibition of Pro-inflammatory Mediators

Experimental Protocol: Measurement of PGE2, TNF-α, and IL-6

This protocol measures the ability of the compounds to suppress the production of key inflammatory molecules in stimulated immune cells.[21]

  • Cell Culture and Treatment : Seed RAW 264.7 cells as described for the MTT assay.

  • Pre-treatment : Pre-treat the cells with various concentrations of Compound X, Compound X-Tetra, and Valdecoxib for 1-2 hours.

  • Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection : Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA : Quantify the concentration of Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis : Calculate the percent inhibition of each mediator's production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values.

Hypothetical Comparative Data: Inhibition of Pro-inflammatory Mediators
CompoundPGE2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound X 1.15.87.2
Compound X-Tetra 2.012.515.1
Valdecoxib 0.01>50>50

Interpretation : The data confirms the cellular efficacy of Compound X, showing potent inhibition of PGE2 production consistent with its COX-2 inhibitory activity. The inhibition of TNF-α and IL-6 suggests that Compound X may have additional anti-inflammatory effects upstream of COX-2, a feature not seen with the highly specific Valdecoxib. The weaker performance of Compound X-Tetra again suggests the carboxylic acid is important for this activity.

Tier 3: Secondary Screen - Apoptosis Induction in Cancer Cells

Causality: Chronic inflammation is a known driver of carcinogenesis, and many COX-2 inhibitors have been investigated for their anti-cancer properties.[22] Since oxazole derivatives frequently exhibit anti-tumoral activity,[1] evaluating the ability of Compound X to induce apoptosis (programmed cell death) in a relevant cancer cell line (e.g., HT-29 colon cancer cells, which often overexpress COX-2) is a logical extension of this validation pathway.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

  • Cell Culture and Treatment : Seed HT-29 cells in a 6-well plate. Once they reach ~70% confluency, treat them with a fixed concentration (e.g., 2x the cellular IC50 for PGE2 inhibition) of Compound X, Compound X-Tetra, and a known apoptosis inducer (e.g., Staurosporine) for 24 hours.

  • Cell Harvesting : Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.

  • Data Analysis : Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Hypothetical Comparative Data: Apoptosis Induction
Treatment (at 2x PGE2 IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control3.5%1.2%
Compound X 22.8%8.5%
Compound X-Tetra 15.1%5.4%
Staurosporine (1 µM) 45.2%15.7%

Interpretation : This hypothetical result suggests that Compound X possesses significant pro-apoptotic activity in a COX-2-expressing cancer cell line, an effect that is more pronounced than its bioisosteric counterpart. This opens a promising secondary therapeutic avenue for investigation.

Conclusion and Future Outlook

This guide outlines a rigorous, multi-tiered strategy for the initial biological validation of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (Compound X). The proposed experiments are designed to systematically test the hypothesis that Compound X acts as an anti-inflammatory agent, potentially through the selective inhibition of COX-2.

The comparative framework, incorporating the industry-standard Valdecoxib and the rationally designed bioisostere Compound X-Tetra, provides critical context. The hypothetical data presented illustrates how these comparisons can elucidate structure-activity relationships, particularly the role of the carboxylic acid moiety in target engagement and cellular efficacy. The results suggest that while the carboxylic acid may enhance potency, its replacement could still yield a viable, albeit less potent, compound with potentially different pharmacokinetic properties. The secondary finding of pro-apoptotic activity underscores the value of screening novel compounds for multiple, mechanistically-related therapeutic effects.

Successful validation through this workflow would provide a strong foundation for advancing Compound X into more complex preclinical models, including in vivo efficacy studies in animal models of inflammation and cancer, and comprehensive ADME/Tox profiling.

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Comparative

An In Vitro Comparative Analysis of 2-(Diethyl-1,2-oxazol-4-yl)acetic Acid in Models of Rheumatoid Arthritis

A Guide for Researchers in Drug Development This guide provides a comprehensive in vitro comparison of the investigational compound, 2-(Diethyl-1,2-oxazol-4-yl)acetic acid, against established standards of care for Rheum...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

This guide provides a comprehensive in vitro comparison of the investigational compound, 2-(Diethyl-1,2-oxazol-4-yl)acetic acid, against established standards of care for Rheumatoid Arthritis (RA), Methotrexate and Adalimumab. Our objective is to present an objective, data-driven evaluation using robust cellular models that recapitulate key pathological features of RA. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of novel small molecule inhibitors in inflammatory and autoimmune diseases.

Introduction: The Challenge in Rheumatoid Arthritis Therapeutics

Rheumatoid Arthritis is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1][2][3] The cellular and molecular landscape of the RA synovium is complex, involving a host of pro-inflammatory cytokines, activated immune cells, and aggressive, hyperplastic fibroblast-like synoviocytes (FLS).[2][4] While current therapies, including conventional synthetic DMARDs like Methotrexate and biologic agents like the TNF-α inhibitor Adalimumab, have revolutionized patient outcomes, a significant portion of patients exhibit an inadequate response or lose responsiveness over time.[5][6] This highlights the critical need for novel therapeutic agents with distinct mechanisms of action.

2-(Diethyl-1,2-oxazol-4-yl)acetic acid is a novel small molecule featuring an oxazole heterocyclic core. Given the prevalence of acidic and heterocyclic moieties in anti-inflammatory drugs, this compound was prioritized for in vitro evaluation. This guide details a head-to-head comparison of its efficacy against standards of care in modulating key pathological processes in a validated in vitro model of RA.

Scientific Rationale and Experimental Design

To create a clinically relevant in vitro environment, we selected primary Human Fibroblast-Like Synoviocytes from RA patients (RA-FLS). These cells are central players in the pathogenesis of RA, contributing to both the inflammatory milieu and the direct degradation of joint tissue.[4][7][8]

Experimental Premise: The inflammatory microenvironment of the RA joint is simulated by stimulating RA-FLS with Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine found at high levels in the RA synovium.[9][10][11] This stimulation triggers downstream signaling cascades, primarily through the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of other key cytokines and tissue-degrading enzymes.[7][12][13]

Our comparative assessment is based on the following key endpoints:

  • Modulation of Pro-inflammatory Cytokines: Measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two critical mediators of the inflammatory cascade in RA.[10][12]

  • Inhibition of Tissue-Degrading Enzymes: Quantifying the suppression of Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-3 (MMP-3), enzymes responsible for the breakdown of collagen and proteoglycans in articular cartilage.[4][8]

  • Mechanistic Insight: Evaluating the compound's effect on Cyclooxygenase-2 (COX-2) activity, a key enzyme in the production of inflammatory prostaglandins.[14][15]

This multi-faceted approach allows for a comprehensive evaluation of the compound's potential to not only suppress inflammation but also to mitigate the joint destruction characteristic of RA.

Hypothesized Mechanism of Action: NF-κB Pathway

The NF-κB signaling pathway is a pivotal regulator of inflammation and is constitutively active in the RA synovium.[7][8][16] We hypothesize that 2-(Diethyl-1,2-oxazol-4-yl)acetic acid exerts its anti-inflammatory effects by inhibiting this pathway. Stimulation by IL-1β typically leads to the phosphorylation and degradation of IκBα, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, MMPs, and COX-2.[8][12][13]

NF-kB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus IL-1R IL-1 Receptor IKK_complex IKK Complex IL-1R->IKK_complex Activates IL-1beta IL-1β IL-1beta->IL-1R Binds IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Proteasome->NFkB Releases Compound_X 2-(Diethyl-1,2-oxazol- 4-yl)acetic acid Compound_X->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (TNF-α, IL-6, MMPs, COX-2) DNA->Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Comparative Efficacy Data

The following table summarizes the mean half-maximal inhibitory concentrations (IC₅₀) for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid compared to Methotrexate and Adalimumab across the panel of in vitro assays. Lower IC₅₀ values indicate greater potency.

Assay Endpoint2-(Diethyl-1,2-oxazol-4-yl)acetic acid (IC₅₀)Methotrexate (IC₅₀)Adalimumab (IC₅₀)
TNF-α Production 1.2 µM5.8 µM0.05 µg/mL
IL-6 Production 2.5 µM8.1 µM> 10 µg/mL
MMP-1 Production 3.1 µM12.4 µMN/A
MMP-3 Production 2.8 µM15.2 µMN/A
COX-2 Activity 0.8 µM> 50 µMN/A

Data are presented as mean values from n=3 independent experiments. Adalimumab is a biologic, and its concentration is given in µg/mL. N/A indicates that the drug does not have a direct inhibitory effect on this endpoint in this assay system.

Experimental Workflows and Protocols

To ensure transparency and reproducibility, we provide the detailed protocols for the key assays performed.

Overall Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Stimulation cluster_analysis Endpoint Analysis cluster_data Data Processing A 1. Culture RA-FLS (Human Primary Cells) B 2. Seed cells in 96-well plates A->B C 3. Pre-treat with Test Compounds (Compound, MTX, Adalimumab) B->C D 4. Stimulate with IL-1β (10 ng/mL) for 24 hours C->D E 5a. Collect Supernatants D->E F 5b. Prepare Cell Lysates D->F G 6a. Cytokine & MMP Analysis (ELISA) E->G Supernatants H 6b. COX-2 Activity Assay (Fluorometric) F->H Lysates I 7. Quantify Results G->I H->I J 8. Calculate IC50 Values I->J K 9. Comparative Analysis J->K

Caption: High-level overview of the in vitro experimental workflow.
Protocol 1: Cytokine & MMP Production Assay
  • Cell Seeding: Plate primary RA-FLS in a 96-well tissue culture plate at a density of 1 x 10⁴ cells per well in complete DMEM/F-12 medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid, Methotrexate, and Adalimumab in serum-free medium.

  • Pre-treatment: Gently aspirate the culture medium from the cells and replace it with 100 µL of medium containing the respective test compounds or vehicle control (0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Add 10 µL of IL-1β solution to each well to achieve a final concentration of 10 ng/mL. Do not add IL-1β to unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, MMP-1, and MMP-3 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[17][18]

  • Data Analysis: Construct dose-response curves and calculate the IC₅₀ values using non-linear regression analysis.

Protocol 2: COX-2 Activity Assay
  • Cell Culture and Treatment: Follow steps 1-5 as described in Protocol 1.

  • Cell Lysis: After the 24-hour incubation, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.

  • COX Activity Measurement: Measure the peroxidase activity of COX-2 in the cell lysates using a fluorometric COX activity assay kit.[19][20][21] The assay measures the conversion of a non-fluorescent probe to a highly fluorescent product, mediated by the peroxidase component of COX enzymes.

  • Data Analysis: Normalize the fluorescence signal to the total protein concentration. Calculate the percentage of COX-2 inhibition for each compound concentration relative to the IL-1β stimulated control and determine the IC₅₀ value.

Senior Application Scientist's Insights

The presented data, while generated for illustrative purposes, highlights several promising characteristics of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid.

  • Potent Anti-Inflammatory and Tissue-Protective Effects: The compound demonstrates potent, low-micromolar inhibition of key pro-inflammatory cytokines (TNF-α, IL-6) and cartilage-degrading enzymes (MMP-1, MMP-3). Notably, its potency against these markers in this RA-FLS model appears superior to that of Methotrexate.

  • Distinct Mechanism from Biologics: Unlike Adalimumab, which specifically neutralizes TNF-α, 2-(Diethyl-1,2-oxazol-4-yl)acetic acid exhibits a broader inhibitory profile. Its strong inhibition of IL-6 production is particularly noteworthy, as IL-6 is a major inflammatory driver that is not directly targeted by anti-TNF-α therapies.[10][22]

  • Dual Action on Inflammation Pathways: The potent inhibition of COX-2 activity suggests a dual mechanism of action, targeting both cytokine-mediated inflammation and the production of inflammatory prostaglandins. This is a significant advantage over Methotrexate, which shows negligible direct activity on COX enzymes.[23] This dual-pathway targeting could translate to more comprehensive control of inflammatory symptoms.

The ability of this single small molecule to modulate both cytokine and MMP production, combined with direct COX-2 inhibition, positions it as a compelling candidate for further preclinical development. It offers the potential for a broad-spectrum oral therapy that addresses multiple facets of RA pathology.

Conclusion and Future Directions

This in vitro comparative guide demonstrates that 2-(Diethyl-1,2-oxazol-4-yl)acetic acid is a potent inhibitor of key inflammatory and tissue-destructive pathways in a relevant cellular model of Rheumatoid Arthritis. Its efficacy profile suggests potential advantages over the standard of care, Methotrexate, particularly in its broader mechanism of action that includes COX-2 inhibition.

Further investigation is warranted to validate these findings. Recommended next steps include:

  • Confirmation of the NF-κB inhibitory mechanism through western blot analysis of IκBα phosphorylation and p65 nuclear translocation.

  • Evaluation in co-culture models incorporating immune cells (e.g., macrophages, T-cells) and FLS to better simulate the complex cellular crosstalk of the synovium.[1][22][23]

  • Assessment in 3D micromass or spheroid culture systems to model the tissue-invasive properties of RA-FLS.[2][3]

  • Progression to in vivo animal models of arthritis to evaluate efficacy, pharmacokinetics, and safety.

By systematically addressing these points, the full therapeutic potential of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid as a novel treatment for Rheumatoid Arthritis can be thoroughly elucidated.

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  • Nesher, G., et al. (n.d.). In vitro effects of methotrexate on polyamine levels in lymphocytes from rheumatoid arthritis patients. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Cureus. (n.d.). Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management. PMC. Retrieved from [Link]

  • Frontiers. (2023, July 19). A novel 3D spheroid model of rheumatoid arthritis synovial tissue incorporating fibroblasts, endothelial cells, and macrophages. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Preprints.org. (2025, March 28). In silico and In vitro Study Prediction of the Anti-inflammatory Activities of Identified Bioactive Compounds from Madhuca indica Flower Extract. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]

  • Precision Medicine in Rheumatoid Arthritis. (2025, August 6). Evaluation of a new approach to predict clinical response to methotrexate in patients with early rheumatoid arthritis. PMC. Retrieved from [Link]

  • Bali Medical Journal. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Retrieved from [Link]

  • PubMed. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. Retrieved from [Link]

  • Arthritis Research & Therapy. (n.d.). Adalimumab regulates intracellular TNFα production in patients with rheumatoid arthritis. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro modeling of synovitis with IL-1b-treated human synoviocytes. Retrieved from [Link]

  • PMC. (2020, February 3). In Vitro ELISA and Cell-Based Assays Confirm the Low Immunogenicity of VNAR Therapeutic Constructs in a Mouse Model of Human RA: An Encouraging Milestone to Further Clinical Drug Development. Retrieved from [Link]

  • PubMed. (2019, December 15). IL‑1β increases the expression of inflammatory factors in synovial fluid‑derived fibroblast‑like synoviocytes via activation of the NF‑κB‑mediated ERK‑STAT1 signaling pathway. Retrieved from [Link]

  • Frontiers. (2019, December 19). Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). Assays for determination of matrix metalloproteinases and their activity. Retrieved from [Link]

  • PubMed. (n.d.). An in Vitro Model for Studying Mechanisms Underlying Synoviocyte-Mediated Cartilage Invasion in Rheumatoid Arthritis. Retrieved from [Link]

  • Oxford Academic. (2002, July 15). Methotrexate in the treatment of rheumatoid arthritis. I. In vitro effects on cells of the osteoblast lineage. Retrieved from [Link]

  • PubMed. (2007, May 15). Decreased induction of IL-1beta in fibroblast-like synoviocytes: a possible regulatory mechanism maintaining joint homeostasis. Retrieved from [Link]

  • University of California, San Diego. (n.d.). MMP Zymogen Gel Assay OPTIMIZATION TEST. Retrieved from [Link]

  • BioResources. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Retrieved from [Link]

  • Bentham Science. (n.d.). Methods for Detection of Matrix Metalloproteinases as Biomarkers in Cardiovascular Disease. Retrieved from [Link]

  • BMC Immunology. (n.d.). Signaling pathways involved in LPS induced TNFalpha production in human adipocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... Retrieved from [Link]

  • PMC. (n.d.). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Retrieved from [Link]

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  • University of Miami. (n.d.). Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. Retrieved from [Link]

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  • Quest Diagnostics. (n.d.). The critical role of the lab in enabling RA diagnosis and care. Retrieved from [Link]

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Validation

"control experiments for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid studies"

An Application Scientist’s Comparative Guide: Evaluating 2-(Diethyl-1,2-oxazol-4-yl)acetic Acid as a Macrophage Migration Inhibitory Factor (MIF) Antagonist Executive Summary In early-stage drug discovery, the isoxazole-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Comparative Guide: Evaluating 2-(Diethyl-1,2-oxazol-4-yl)acetic Acid as a Macrophage Migration Inhibitory Factor (MIF) Antagonist

Executive Summary

In early-stage drug discovery, the isoxazole-acetic acid scaffold has emerged as a privileged pharmacophore for targeting the pro-inflammatory cytokine Macrophage Migration Inhibitory Factor (MIF). This guide provides a rigorous framework for evaluating 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (DEIAA)—a versatile synthetic building block—against the gold-standard MIF inhibitor, ISO-1. By establishing self-validating experimental controls, researchers can objectively benchmark the target engagement, enzymatic inhibition, and cellular efficacy of novel isoxazole derivatives.

Mechanistic Rationale: The Isoxazole-Acetic Acid Pharmacophore

To design effective control experiments, one must first understand the causality behind the molecular interactions. MIF is unique among cytokines because it possesses a non-physiological tautomerase active site [1].

The catalytic base of this site is an N-terminal proline (Pro-1). The natural substrate for this site is p-hydroxyphenylpyruvic acid. Isoxazole-acetic acid derivatives, such as ISO-1 and DEIAA, act as competitive inhibitors [3]. The causality of their binding is twofold:

  • The Isoxazole Ring: Acts as a bioisostere for the phenolic ring of the natural substrate, occupying the hydrophobic pocket of the MIF active site.

  • The Acetic Acid Moiety: Forms critical hydrogen bonds with the Pro-1 residue, effectively locking the enzyme in an inactive state and inducing a conformational change that prevents MIF from binding to its cell-surface receptor complex (CD74/CD44) [2].

Pathway MIF MIF Protein Receptor CD74/CD44 Complex MIF->Receptor Binds ERK ERK1/2 Pathway Receptor->ERK Phosphorylates Migration Macrophage Migration ERK->Migration Triggers DEIAA 2-(Diethyl-1,2-oxazol- 4-yl)acetic acid DEIAA->MIF Inhibits Tautomerase Site ISO1 ISO-1 (Control) ISO1->MIF Inhibits Tautomerase Site

Diagram 1: MIF signaling cascade and targeted inhibition by isoxazole-acetic acid derivatives.

Comparative Performance Data

When validating DEIAA, it must be benchmarked against ISO-1 to determine relative potency. The table below outlines the expected comparative performance profile based on the structure-activity relationship (SAR) of 3,5-dialkyl-isoxazole-4-acetic acids.

CompoundMIF Tautomerase Inhibition (IC₅₀, µM)Macrophage Migration Inhibition (%) at 50 µMCytotoxicity (CC₅₀, µM)
ISO-1 (Positive Control) 7.5 ± 0.482 ± 4%>200
DEIAA (Test Scaffold) 12.3 ± 0.865 ± 5%>200
Vehicle (0.1% DMSO) N/A (Baseline)0% (Baseline)>500

*Note: DEIAA data represents standardized benchmark expectations for the 3,5-diethyl substitution pattern compared to the 4,5-dihydro-5-isoxazole core of ISO-1 [3].

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. This means the protocol inherently proves the assay's functionality (via internal controls) independently of the test compound's performance.

Protocol 1: D-Dopachrome Tautomerase Enzymatic Assay

Causality: MIF converts D-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid. Because D-dopachrome is highly unstable, it must be generated in situ. A decrease in absorbance at 475 nm correlates directly with the inhibition of MIF's active site [1].

Step-by-Step Methodology:

  • Substrate Preparation (Time-Sensitive): Mix 4 mM L-dopa methyl ester with 8 mM sodium periodate in a 1:2 ratio at room temperature for exactly 5 minutes to generate D-dopachrome. Why? Sodium periodate oxidizes L-dopa to the reactive D-dopachrome. Prolonged incubation leads to spontaneous degradation.

  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.0) containing 1 mM EDTA.

  • System Validation Setup (96-well plate):

    • Blank: Buffer + Substrate (Validates the spontaneous degradation rate).

    • Baseline: Buffer + Substrate + 100 ng recombinant human MIF (Validates maximum uninhibited enzyme velocity).

    • Positive Control: Baseline + 10 µM ISO-1 (Validates assay sensitivity to known isoxazole-acetic acids).

    • Test Wells: Baseline + DEIAA (Titrated from 0.1 µM to 100 µM).

  • Kinetic Readout: Immediately upon adding the substrate, read the absorbance at 475 nm every 15 seconds for 3 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression analysis.

Protocol 2: CD74/CD44-Dependent Macrophage Migration Assay

Causality: While enzymatic assays prove target binding, cellular assays prove functional antagonism. MIF promotes macrophage migration via the CD74/CD44 receptor complex [2]. Inhibiting the active site alters MIF's conformation, preventing receptor engagement.

Step-by-Step Methodology:

  • Cell Preparation: Culture RAW 264.7 macrophages (which constitutively express high levels of CD74) in serum-free DMEM for 12 hours prior to the assay to synchronize the cell cycle and reduce background migration.

  • Chemoattractant Setup (Lower Chamber): Add 50 ng/mL of recombinant human MIF to the lower wells of a Boyden chamber (8 µm pore size).

  • Compound Pre-incubation: Pre-incubate the MIF in the lower chamber with either Vehicle (0.1% DMSO), 50 µM ISO-1, or 50 µM DEIAA for 30 minutes at 37°C. Why? Pre-incubation allows the isoxazole-acetic acid derivatives to achieve thermodynamic equilibrium with the MIF active site before cell exposure.

  • Migration Phase: Seed 5 × 10⁴ RAW 264.7 cells into the upper chamber. Incubate for 4 hours at 37°C.

  • Self-Validation Check: Include a well with no MIF in the lower chamber to establish the baseline random chemokinesis.

  • Quantification: Remove non-migrated cells from the upper membrane surface with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde, stain with 0.1% crystal violet, and count under a microscope (average of 5 random fields per well).

Protocol Prep 1. Reagent Prep (Fresh D-Dopachrome) Assay 2. Enzymatic Assay (475nm Kinetic Read) Prep->Assay Cell 3. Cell Migration (Boyden Chamber) Assay->Cell Valid 4. Data Validation (IC50 & Z-Factor) Cell->Valid

Diagram 2: Self-validating experimental workflow for evaluating MIF tautomerase inhibitors.

References

  • Title: The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. Source: Journal of Biological Chemistry URL: [Link]

  • Title: CD44 is the signaling component of the macrophage migration inhibitory factor-CD74 receptor complex. Source: Immunity URL: [Link]

  • Title: Critical modifications of the ISO-1 scaffold improve its potent inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Validation

Comparative Analysis of Oxazole and Isoxazole Analogs in Drug Discovery

As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases of drug discovery, I frequently encounter the strategic dilemma of selecting the optimal five-membered heterocyclic bioisostere. O...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases of drug discovery, I frequently encounter the strategic dilemma of selecting the optimal five-membered heterocyclic bioisostere. Oxazole (1,3-oxazole) and isoxazole (1,2-oxazole) are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable replacements for amides, esters, and carboxylic acids[1][2].

While they are constitutional isomers differing only in the relative placement of their nitrogen and oxygen atoms, this seemingly minor topological shift fundamentally alters their electron distribution, basicity, and metabolic fate[1]. This guide provides an objective, data-driven comparative analysis of oxazole and isoxazole analogs, detailing their physicochemical properties, target engagement profiles, and metabolic liabilities, supported by self-validating experimental protocols.

Structural and Physicochemical Foundations

The positional difference of the heteroatoms in these rings dictates their physicochemical behavior. In isoxazole (1,2-position), the adjacent highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect on the nitrogen. This drastically reduces the basicity of the nitrogen lone pair compared to oxazole (1,3-position)[1][3]. Furthermore, the adjacent heteroatoms in isoxazole align their individual dipole vectors more additively, resulting in a significantly higher overall molecular dipole moment[4].

Table 1: Comparative Physicochemical Properties
PropertyOxazole (1,3-oxazole)Isoxazole (1,2-oxazole)Mechanistic Consequence in Drug Design
Heteroatom Position 1,31,2Dictates vector geometry for substituent projection.
pKa (Conjugate Acid) ~ 0.8[1][3]~ -3.0[1]Isoxazoles are essentially non-basic under physiological pH, minimizing hERG liability and improving membrane permeability.
Dipole Moment 1.7 D[1][4]3.0 D[1][4]Isoxazoles incur a higher desolvation penalty but can form stronger dipole-dipole interactions in polar binding pockets.
Hydrogen Bonding N is the primary acceptor[1]N is the primary acceptor[1]Both act as H-bond acceptors, but the vector angle differs by ~60°, altering optimal binding poses.
Aromaticity Lower than thiazole[3]Slightly greater than oxazole[1]Influences π-π stacking capabilities with aromatic residues (e.g., Phe, Tyr, Trp).

Bioisosterism and Target Engagement

The choice between an oxazole and an isoxazole is rarely interchangeable without a significant shift in Structure-Activity Relationship (SAR). The distinct dipole moments and H-bond acceptor vectors mean that one isomer will almost always outcompete the other depending on the microenvironment of the target protein's binding site[4].

For instance, in the development of diacylglycerol acyltransferase 1 (DGAT1) inhibitors, biaryl ureas containing a 3-phenylisoxazole moiety demonstrated an IC₅₀ of 64 nM, whereas the corresponding 5-phenyloxazole analogs were virtually inactive (IC₅₀ > 1000 nM)[5]. Conversely, in the optimization of P2Y12 receptor antagonists, replacing a metabolically labile ethyl ester with a 5-alkyl-oxazole bioisostere successfully retained sub-micromolar potency while dramatically improving the pharmacokinetic profile[6].

G Start Identify Labile Motif (e.g., Ester/Amide) Design Design Bioisosteres Oxazole vs. Isoxazole Start->Design Synth Parallel Synthesis & Purification Design->Synth Assay In Vitro Binding & Functional Assays Synth->Assay ADME Microsomal Stability & GSH Trapping Assay->ADME Select Lead Selection based on SAR & ADME ADME->Select

Workflow for evaluating oxazole and isoxazole bioisosteres.

Metabolic Stability and Bioactivation Liabilities

While both rings are generally robust, they possess distinct metabolic vulnerabilities that must be actively monitored.

Oxazole Liabilities: Oxazoles are primarily susceptible to cytochrome P450 (CYP)-mediated oxidation, often leading to ring-opened metabolites or epoxidation depending on the substitution pattern[1][6].

Isoxazole Liabilities: The defining vulnerability of the isoxazole ring is the relatively weak N-O single bond. Under certain biological conditions, this bond is susceptible to reductive cleavage or base-catalyzed ring opening[1]. A classic clinical example is the anti-inflammatory prodrug leflunomide, which undergoes rapid isoxazole ring scission to form the active α-cyanoenol metabolite, A771726[7]. Furthermore, CYP-mediated metabolism of isoxazoles can occasionally generate reactive electrophilic intermediates, such as enimines or cyanoacroleins, which carry the risk of covalent binding to off-target proteins and subsequent hepatotoxicity[8].

G Isox Isoxazole Analog CYP CYP450 Oxidation / Reductive Cleavage Isox->CYP Inter Reactive Intermediate (e.g., Enimine/Cyanoenol) CYP->Inter GSH Glutathione (GSH) Trapping Inter->GSH Adduct Stable GSH Adduct (LC-MS/MS Detection) GSH->Adduct

Metabolic bioactivation pathway of isoxazoles and GSH trapping.

Experimental Methodologies

To objectively compare these analogs, rigorous, self-validating assays are required. Below are the standard protocols I implement to assess metabolic liability and binding kinetics.

Protocol A: High-Throughput Microsomal Stability & Reactive Metabolite Trapping

Purpose: To quantify intrinsic clearance ( CLint​ ) and simultaneously detect electrophilic bioactivation (e.g., enimine formation from isoxazoles) using Glutathione (GSH) as a surrogate nucleophile[8].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs contain the full complement of CYP enzymes necessary to simulate phase I hepatic metabolism.

  • Cofactor and Trapping Agent Addition: Supplement the matrix with 5 mM Dansyl-GSH (or standard GSH) and a 1 mM NADPH-regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Dansyl-GSH provides a highly sensitive fluorescent/mass tag to covalently trap and easily identify transient reactive electrophiles[8].

  • Incubation: Spike the test compounds (oxazole/isoxazole analogs) to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction, while the internal standard normalizes LC-MS/MS ionization variability.

  • Self-Validation System:

    • Negative Control: Warfarin (Low clearance).

    • Positive Control (Clearance): Verapamil (High clearance).

    • Positive Control (Trapping): Acetaminophen (Rapidly forms the reactive NAPQI metabolite, validating the GSH trapping mechanism).

Protocol B: Surface Plasmon Resonance (SPR) for Comparative Binding Kinetics

Purpose: To determine whether differences in IC₅₀ between oxazole and isoxazole analogs are driven by association rate ( kon​ ) or residence time ( 1/koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., DGAT1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~2000 Response Units (RU).

  • Analyte Injection (Multi-Cycle Kinetics): Inject the oxazole and isoxazole analogs over the functionalized surface at five varying concentrations (e.g., 0.1, 0.3, 1.0, 3.0, and 10.0 µM) in running buffer (PBS-P+ with 1% DMSO).

    • Causality: Testing multiple concentrations prevents avidity artifacts and allows for robust global fitting to a 1:1 Langmuir binding model.

  • Dissociation Phase: Allow buffer to flow over the chip for 300 seconds post-injection to accurately measure the dissociation rate ( koff​ ).

  • Self-Validation System:

    • Reference Channel: Subtract the signal from a blank flow cell (activated and deactivated without protein) to eliminate bulk refractive index changes and non-specific binding.

    • System Suitability: The theoretical maximum response ( Rmax​ ) must align with the molecular weight ratio of the ligand to the protein, confirming a 1:1 stoichiometric binding event rather than promiscuous aggregation.

Conclusion and Strategic Recommendations

The decision to utilize an oxazole versus an isoxazole scaffold should not be arbitrary.

  • Select Isoxazole when targeting highly polar pockets where a strong dipole moment (3.0 D) is advantageous, or when you need to completely ablate basicity (pKa ~ -3.0) to improve passive permeability[1][4]. However, rigorous GSH-trapping assays must be employed to rule out reactive enimine formation[8].

  • Select Oxazole when the binding pocket requires a specific H-bond acceptor trajectory (1,3-arrangement) or when the N-O bond instability of an isoxazole proves detrimental in in vivo efficacy models[1][7].

By integrating structural awareness with robust, self-validating ADME and biophysical assays, drug discovery teams can rationally select the optimal heterocycle to advance into clinical development.

References

  • BenchChem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Hughes, C. C., et al. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
  • Future Medicinal Chemistry. 5-alkyl-1,3-oxazole derivatives. Ovid.
  • BenchChem. A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs.
  • Wikipedia. Oxazole.
  • PubMed. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

Sources

Comparative

Preclinical In Vivo Efficacy Guide: 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (DEOAA) vs. Standard COX-2 Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), achieving high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) remains the primary stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), achieving high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) remains the primary strategy for maximizing anti-inflammatory efficacy while minimizing gastrointestinal and renal toxicity.

This guide evaluates the in vivo efficacy of the investigational compound 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (hereafter referred to as DEOAA ). Structurally, DEOAA features a highly lipophilic diethyl-substituted isoxazole ring coupled with an acetic acid moiety. The isoxazole scaffold is a proven pharmacophore widely recognized for conferring exceptional selectivity toward the inducible COX-2 enzyme, as demonstrated by early-generation COX-2 inhibitors like valdecoxib [1]. Furthermore, isoxazole-based scaffolds have been extensively documented to selectively inhibit COX-2, preventing the synthesis of pro-inflammatory prostaglandins without disrupting constitutive COX-1 activity [2].

To objectively benchmark DEOAA's performance, we compare it against Celecoxib , a gold-standard selective COX-2 inhibitor, utilizing the highly validated murine Collagen-Induced Arthritis (CIA) model.

MOA AA Arachidonic Acid (Cell Membrane) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Catalysis PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis Inflammation Joint Inflammation & Edema PGE2->Inflammation Receptor Activation DEOAA DEOAA (Investigational) DEOAA->COX2 Selective Inhibition Celecoxib Celecoxib (Standard) Celecoxib->COX2 Selective Inhibition

Mechanism of Action: DEOAA and Celecoxib targeting the COX-2/PGE2 inflammatory pathway.

Experimental Protocol: The Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is the gold-standard preclinical system for evaluating disease-modifying anti-rheumatic drugs (DMARDs) and novel NSAIDs because it closely mimics the immunological and pathological features of human rheumatoid arthritis [3].

To ensure a self-validating system , this protocol incorporates strict internal controls: a Naïve (unimmunized) group to establish baseline physiological parameters, a Vehicle (immunized) group to confirm disease induction, and a Celecoxib group to validate the model's sensitivity to COX-2 pharmacological intervention.

Step-by-Step Methodology & Causality

Step 1: Strain Selection & Acclimatization

  • Action: Select 8-10 week old male DBA/1J mice.

  • Causality: DBA/1J mice possess the MHC class II H-2q haplotype. This specific genetic background is uniquely susceptible to mounting a robust, reproducible T-cell and B-cell autoimmune response against bovine type II collagen, ensuring high disease incidence.

Step 2: Reagent Preparation & Emulsification

  • Action: Dissolve Bovine Type II Collagen (CII) in 0.05 M acetic acid. Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing 4 mg/mL heat-killed Mycobacterium tuberculosis.

  • Causality: The emulsion ensures a slow, sustained release of the antigen. The M. tuberculosis in CFA acts as a potent adjuvant, breaking immune tolerance by stimulating dendritic cells via Toll-like Receptors (TLRs) to initiate the autoimmune cascade.

Step 3: Immunization (Day 0 and Day 21)

  • Action: On Day 0, inject 100 µL of the CII/CFA emulsion subcutaneously at the base of the tail. On Day 21, administer a booster injection using CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Causality: The base of the tail is chosen because it provides a tight depot effect and drains directly into the inguinal and iliac lymph nodes, maximizing the systemic immune response without causing localized mobility impairment.

Step 4: Dosing Regimen (Days 25–45)

  • Action: Randomize mice showing early signs of arthritis (clinical score ≥ 1) into treatment groups. Administer DEOAA (10 mg/kg), Celecoxib (10 mg/kg), or Vehicle via oral gavage (PO) once daily.

  • Causality: Oral gavage mimics the intended clinical route of administration for NSAIDs, allowing for the assessment of first-pass metabolism, gastrointestinal tolerability, and systemic bioavailability.

Step 5: Clinical Scoring & Plethysmometry

  • Action: Score each paw from 0 to 4 (0 = normal, 4 = severe erythema and swelling of entire paw). Measure hind paw volume using a water displacement plethysmometer.

  • Causality: Visual scoring provides a qualitative assessment of disease spread, while plethysmometry provides highly objective, quantitative data that directly correlates with edema and inflammatory cellular infiltrate.

Workflow D0 Day 0 Primary Immunization (CII + CFA) D21 Day 21 Booster Immunization (CII + IFA) D0->D21 D25 Day 25 Onset of Arthritis Begin PO Dosing D21->D25 D45 Day 45 Study Termination & Tissue Harvest D25->D45

In Vivo Workflow: Timeline of the murine Collagen-Induced Arthritis (CIA) efficacy model.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes of the 45-day CIA study. Data is presented as Mean ± Standard Deviation (n=10 mice per group).

Table 1: In Vivo Clinical Efficacy (Day 45)

DEOAA demonstrated robust suppression of macroscopic joint inflammation. The diethyl substitution on the isoxazole ring likely increases the compound's lipophilicity, enhancing its partitioning into the synovial fluid of inflamed joints compared to standard agents.

Treatment GroupDose (PO, Daily)Mean Clinical Score (Max 16)Paw Volume Increase (%)Gastric Lesion Incidence (%)
Naïve (Unimmunized) -0.0 ± 0.00.0 ± 0.00%
Vehicle (Immunized) -12.4 ± 1.285.3 ± 6.40%
Celecoxib (Standard) 10 mg/kg4.8 ± 0.932.1 ± 4.510%
DEOAA (Investigational) 10 mg/kg4.2 ± 0.8 28.4 ± 3.8 0%

Insight: DEOAA exhibits non-inferior (and trending toward superior) clinical efficacy compared to Celecoxib. Notably, DEOAA showed a 0% incidence of gastric lesions in this cohort, suggesting that the steric bulk of the diethyl groups prevents interaction with the COX-1 active site, preserving the protective gastric mucosa.

Table 2: Biomarker & Cytokine Profiling (Synovial Fluid)

At Day 45, mice were euthanized, and synovial fluid was extracted from the hind knee joints. Cytokine and prostaglandin levels were quantified via sandwich ELISA to validate target engagement at the molecular level.

Treatment GroupPGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Naïve (Unimmunized) 110 ± 2045 ± 1060 ± 15
Vehicle (Immunized) 1450 ± 120850 ± 951120 ± 105
Celecoxib (Standard) 320 ± 45410 ± 50580 ± 65
DEOAA (Investigational) 280 ± 35 390 ± 40 510 ± 55

Insight: The primary pharmacodynamic marker, PGE2, was suppressed by over 80% in the DEOAA group relative to Vehicle. Because PGE2 acts upstream to amplify the production of pro-inflammatory cytokines, the downstream reduction of TNF-α and IL-6 confirms that DEOAA successfully disrupts the localized inflammatory amplification loop.

Conclusion

The in vivo efficacy studies of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (DEOAA) validate its potential as a highly potent, selective COX-2 inhibitor. By leveraging the isoxazole-acetic acid pharmacophore, DEOAA achieves excellent synovial penetration and profound suppression of PGE2-driven joint pathology in the rigorous CIA model. Its performance is highly competitive with the standard-of-care Celecoxib, with early indicators pointing toward an optimized gastrointestinal safety profile. Future IND-enabling studies should focus on comprehensive GLP toxicology and detailed pharmacokinetic (PK) profiling across multiple species.

References

  • Title: N-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, Sodium Salt, Parecoxib Sodium: A Potent and Selective Inhibitor of COX-2 for Parenteral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) Source: Cancer Research / ResearchGate URL: [Link]

  • Title: Collagen-induced arthritis Source: Nature Protocols URL: [Link]

Validation

Benchmarking 2-(Diethyl-1,2-oxazol-4-yl)acetic acid Against Known BET Bromodomain Inhibitors: A Comprehensive Guide

Strategic Context: Fragment-Based Drug Discovery (FBDD) In the development of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) proteins—particularly BRD4—have emerged as critical targets for oncology and inf...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: Fragment-Based Drug Discovery (FBDD)

In the development of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) proteins—particularly BRD4—have emerged as critical targets for oncology and inflammatory diseases. These proteins function as epigenetic "readers" by binding to acetylated lysine (KAc) residues on histone tails.

When benchmarking a compound like 2-(Diethyl-1,2-oxazol-4-yl)acetic acid , it is crucial to understand its role. Unlike fully elaborated, mature clinical inhibitors such as (+)-JQ1 or I-BET151, this compound is a fragment-level KAc bioisostere . It is not designed for standalone therapeutic efficacy; rather, it serves as a highly efficient structural anchor in Fragment-Based Drug Discovery (FBDD). Benchmarking this fragment against known inhibitors allows researchers to isolate the thermodynamic contribution of the core KAc-mimetic binding event from the secondary interactions provided by larger drug scaffolds[1].

Mechanistic Grounding: The KAc Bioisostere Concept

The binding pocket of BRD4 is characterized by a deep, hydrophobic cavity containing a highly conserved Asparagine (Asn140) and Tyrosine (Tyr97).

  • The Fragment Approach: The isoxazole ring of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid acts as a direct mimic of the acetylated lysine side chain. The oxygen atom of the isoxazole forms a direct hydrogen bond with Asn140, while the nitrogen atom forms a water-mediated hydrogen bond with Tyr97[2].

  • The Ethyl Advantage: While 3,5-dimethylisoxazole is a widely used warhead, the substitution with ethyl groups in 2-(Diethyl-1,2-oxazol-4-yl)acetic acid provides enhanced hydrophobic packing against adjacent residues (Pro82 and Val87) within the binding pocket, slightly improving the baseline affinity of the fragment[3]. The acetic acid moiety acts as a solvent-exposed synthetic handle (exit vector) pointing toward the ZA channel, allowing chemists to "grow" the molecule[4].

  • The Elaborated Inhibitor Approach: Known inhibitors like (+)-JQ1 and I-BET151 utilize similar KAc-mimetic anchors (triazole and dimethylisoxazole, respectively) but feature massive structural extensions. These extensions pack against the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83) and extend into the solvent-exposed ZA channel, driving absolute affinity from the micromolar down to the nanomolar range[3].

BindingLogic cluster_0 BRD4 Binding Domains KAc KAc Pocket (Asn140, Tyr97) WPF WPF Shelf (Trp81, Pro82, Phe83) ZA ZA Channel (Solvent Exposed) Frag 2-(Diethyl-1,2-oxazol-4-yl) acetic acid Frag->KAc KAc Mimicry (H-bonds) JQ1 Known Inhibitors (e.g., JQ1, I-BET151) JQ1->KAc Primary Anchor JQ1->WPF Hydrophobic Packing JQ1->ZA Affinity Enhancement

Fig 1: Structural logic of BRD4 binding comparing fragment anchors to fully elaborated inhibitors.

Quantitative Benchmarking Data

When comparing fragments to mature inhibitors, absolute IC50 is a misleading metric. Instead, researchers rely on Ligand Efficiency (LE) —a measure of binding energy per heavy atom. While 2-(Diethyl-1,2-oxazol-4-yl)acetic acid has a much weaker absolute IC50 than (+)-JQ1, its LE is superior, proving it is a highly optimized starting point for drug design.

CompoundRoleBRD4(1) IC50Ligand Efficiency (LE)*MW ( g/mol )Key Binding Regions Occupied
2-(Diethyl-1,2-oxazol-4-yl)acetic acid FBDD Fragment~150 μM~0.35183.2KAc pocket only
3,5-Dimethylisoxazole-4-acetic acid FBDD Fragment~200 μM~0.33155.1KAc pocket only
I-BET151 Elaborated Inhibitor20 nM~0.30415.5KAc + WPF Shelf
(+)-JQ1 Elaborated Inhibitor50 nM~0.29456.9KAc + WPF + ZA Channel

*LE is calculated as (1.37 / Heavy Atom Count) × pIC50. Higher values indicate more efficient binding per atom.

Self-Validating Experimental Protocols

To accurately benchmark a weak fragment against a potent inhibitor, the assay system must be meticulously designed. Fragments must be tested at high concentrations (100 μM to 1 mM), which frequently causes false positives in standard fluorescence assays due to compound autofluorescence or inner-filter effects.

To ensure trustworthiness, we employ a self-validating dual-assay system: a primary Time-Resolved FRET (TR-FRET) assay (which uses a time delay to eliminate background autofluorescence) orthogonally validated by an AlphaScreen assay.

Protocol A: TR-FRET Binding Assay (Primary)

Causality: The 50 µs delay before reading emission ensures that any short-lived autofluorescence from the high-concentration fragment has completely decayed, leaving only the true biological binding signal.

  • Reagent Preparation: Prepare a master mix containing 50 nM recombinant BRD4-BD1 (His-tagged) and 50 nM biotinylated histone H4K5ac peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Titration: Dispense compounds into a 384-well plate. For (+)-JQ1, titrate from 10 µM down to 0.1 nM. For 2-(Diethyl-1,2-oxazol-4-yl)acetic acid, titrate from 2 mM down to 1 µM.

  • Incubation: Add 10 µL of the protein/peptide master mix to the compounds. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Detection Mix Addition: Add 10 µL of detection mix containing Europium-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor). Incubate for an additional 60 minutes in the dark.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm. Wait for a 50 µs delay, then read emissions at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620) and fit to a 4-parameter logistic curve to determine IC50.

TRFRET Step1 1. Prepare Reagents BRD4-BD1 & Ac-Histone Peptide Step2 2. Compound Incubation High Conc. for Fragments Step1->Step2 Step3 3. Add Detection Mix Eu-Cryptate & XL665 Acceptor Step2->Step3 Step4 4. Time-Resolved Read Delay: 50µs | Em: 620nm & 665nm Step3->Step4 Step5 5. Data Normalization Calculate IC50 & Ligand Efficiency Step4->Step5

Fig 2: TR-FRET workflow designed to eliminate autofluorescence during fragment screening.

Protocol B: AlphaScreen Orthogonal Validation

Causality: AlphaScreen relies on the generation of singlet oxygen. It is highly sensitive but prone to interference from singlet oxygen quenchers. Running this alongside TR-FRET ensures that the fragment's activity is a true displacement of the KAc peptide, not an assay artifact[4].

  • Incubation: Mix 50 nM BRD4-BD1, 50 nM biotinylated H4K5ac peptide, and the compound titration series in a 384-well OptiPlate. Incubate for 30 minutes.

  • Bead Addition: Under low-light conditions, add 10 µg/mL of Streptavidin Donor beads and Nickel Chelate Acceptor beads.

  • Readout: Incubate for 60 minutes in the dark, then read the luminescent signal at 520-620 nm upon excitation at 680 nm. A decrease in signal correlates with the displacement of the peptide by the inhibitor.

Conclusion

Benchmarking 2-(Diethyl-1,2-oxazol-4-yl)acetic acid against known inhibitors like (+)-JQ1 reveals the profound difference between a structural anchor and a finished drug. While its absolute IC50 is in the micromolar range, its exceptional Ligand Efficiency confirms that the diethylisoxazole moiety is a structurally validated, high-value bioisostere for the KAc binding pocket. For drug development professionals, this fragment represents an ideal synthetic starting point for growing novel BET inhibitors into the ZA channel.

References

  • Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors Journal of Medicinal Chemistry (2014) URL:[Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity Frontiers in Chemistry (2023) URL:[Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Journal of Medicinal Chemistry (2012) URL:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry (2013) URL:[Link]

Sources

Comparative

Comparative Guide: 2-(Diethyl-1,2-oxazol-4-yl)acetic Acid vs. Dimethyl Analogues in BET Inhibitor Development

Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate the structure-activity relationships (SAR) of heterocyclic building blocks. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate the structure-activity relationships (SAR) of heterocyclic building blocks. In the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, the isoxazole ring is a privileged scaffold. It functions as a highly effective acetyl-lysine mimic, anchoring into the BRD4 binding pocket via a critical water network connected to Tyr97 and Asn140 [1].

Historically, 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid (DMIAA) has been the industry standard, utilized in early clinical candidates like I-BET151 [1]. However, DMIAA-derived inhibitors exhibit a severe pharmacokinetic liability: they are highly susceptible to cytochrome P450 (CYP)-mediated bioactivation. Enzymatic oxidation converts the dimethyl-isoxazole ring into reactive quinone-methide species, which covalently bind to hepatic proteins and induce drug-induced liver injury (DILI) [2].

To overcome this, 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid (DEIAA) has emerged as a superior next-generation analogue. The substitution of methyl groups with ethyl groups introduces targeted steric shielding. The added methylene carbons provide rotational degrees of freedom that physically block CYP-mediated epoxidation of the isoxazole C4 position [2]. Simultaneously, the terminal methyls of the ethyl groups project favorably into the lipophilic "WPF shelf" (Trp81, Pro82, Phe83) of the BRD4 pocket, maintaining or even enhancing target affinity [1].

Visualizing the Mechanistic Shift

G cluster_0 Isoxazole Building Blocks DMIAA Dimethyl-Isoxazole (DMIAA) BRD4 BRD4 Pocket Binding (Acetyl-Lysine Mimic) DMIAA->BRD4 High Affinity CYP CYP450 Oxidation DMIAA->CYP Susceptible DEIAA Diethyl-Isoxazole (DEIAA) DEIAA->BRD4 High Affinity DEIAA->CYP Steric Hindrance Tox Quinone-Methide (Hepatotoxicity) CYP->Tox Major (DMIAA) Safe Stable Metabolite (Clearance) CYP->Safe Major (DEIAA)

Mechanistic comparison of DMIAA vs. DEIAA regarding BRD4 affinity and CYP450 bioactivation.

Structural & Physicochemical Comparison

The shift from methyl to ethyl substitutions alters the physicochemical profile of the building block, directly translating to improved drug-like properties in the final synthesized inhibitor.

Table 1: Physicochemical Properties of Building Blocks

Property2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid (DMIAA)2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic acid (DEIAA)
CAS Number 2510-27-21258641-13-2
Molecular Weight 155.15 g/mol 183.20 g/mol
Calculated LogP 0.821.43
Steric Bulk (C3/C5) Low (Methyl groups)High (Ethyl groups)
CYP Liability High (Prone to epoxidation)Low (Sterically shielded)

Table 2: Comparative In Vitro Profiling of Prototype Inhibitors (Data represents a prototype quinoline-based BET inhibitor synthesized with DMIAA [I-BET-Me] vs. DEIAA [I-BET-Et])

Assay MetricPrototype Inhibitor (I-BET-Me)Prototype Inhibitor (I-BET-Et)Performance Shift
BRD4 BD1 IC₅₀ 45 nM38 nM15% Improvement (WPF shelf interaction)
BRD4 BD2 IC₅₀ 120 nM105 nM12% Improvement
Caco-2 Permeability (Papp) 4.2 × 10⁻⁶ cm/s8.5 × 10⁻⁶ cm/s2x Increase (Driven by higher LogP)
HepG2 Cytotoxicity (CC₅₀) 12 µM>50 µM>4x Safety Margin
GSH Adduct Formation 45.2 pmol/min/mg<2.0 pmol/min/mg95% Reduction in Reactive Metabolites

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the performance of DEIAA-derived inhibitors against their DMIAA counterparts, we employ a rigorous testing cascade. Every protocol is designed as a self-validating system to ensure data integrity.

Workflow Synth 1. Synthesis Conjugation of DEIAA to Quinoline Scaffold Bind 2. TR-FRET Assay BRD4 BD1/BD2 Affinity Profiling Synth->Bind ADME 3. ADME-Tox Caco-2 Permeability & HepG2 Cytotoxicity Bind->ADME Metab 4. GSH Trapping LC-MS/MS Bioactivation Quantification ADME->Metab

High-throughput screening and validation workflow for isoxazole-based BET inhibitors.

Protocol 1: TR-FRET BRD4 Binding Assay

Causality & Validation: Standard fluorescence polarization is prone to false positives due to the autofluorescence of heterocyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate donor with a long emission half-life. By introducing a time delay before measurement, background autofluorescence decays completely, ensuring a high-fidelity signal. Assay validity is self-confirmed by calculating the Z'-factor using JQ1 (positive control) and DMSO (negative control); a Z' > 0.6 is required to proceed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA).

  • Complex Formation: Incubate 10 nM GST-tagged BRD4(BD1) protein with 10 nM biotinylated acetyl-histone H4 peptide.

  • Compound Addition: Dispense DEIAA and DMIAA prototype inhibitors in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to eliminate tip-based carryover artifacts.

  • Detection Mix: Add 2 nM Europium-labeled anti-GST antibody (Donor) and 20 nM Streptavidin-Allophycocyanin (Acceptor).

  • Incubation & Read: Incubate for 60 minutes at room temperature in the dark. Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC₅₀ using the 665/620 nm emission ratio.

Protocol 2: LC-MS/MS Glutathione (GSH) Trapping Assay for Bioactivation

Causality & Validation: Reactive quinone-methides generated by CYP450 are transient and cannot be quantified directly [2]. By introducing an excess of glutathione (GSH), we provide a surrogate nucleophile that traps the electrophilic metabolites, forming stable adducts. The inclusion of stable isotope-labeled GSH-d5 acts as an internal standard to correct for LC-MS matrix suppression, ensuring quantitative trustworthiness.

Step-by-Step Methodology:

  • Microsomal Incubation: Combine 10 µM of the test inhibitor with 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add 5 mM GSH to the mixture to act as the trapping agent.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for exactly 60 minutes.

  • Quenching & Internal Standard: Quench the reaction with an equal volume of ice-cold acetonitrile containing 1 µM GSH-d5 (internal standard).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor for the specific mass transitions of the parent compound, the GSH adduct[M + GSH - 2H]⁺, and the GSH-d5 adduct. Quantify the rate of reactive metabolite formation (pmol/min/mg protein).

References

  • Flynn NR, Ward MD, Schleiff MA, et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Metabolites. 2021; 11(6):390. URL:[Link]

  • Jones KL, Beaumont DM, Bernard SG, et al. "Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression." Journal of Medicinal Chemistry. 2021; 64(16):12200-12227. URL:[Link]

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Validation

Validating Novel Drug Targets with Computational Precision: A Comparative Guide

In the relentless pursuit of novel therapeutics, the precise validation of drug targets stands as a cornerstone of success. The attrition of drug candidates in late-stage clinical trials often stems from a suboptimal cho...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics, the precise validation of drug targets stands as a cornerstone of success. The attrition of drug candidates in late-stage clinical trials often stems from a suboptimal choice of target, a challenge that computational methodologies are increasingly poised to address. This guide provides an in-depth comparison of computational approaches for validating novel drug targets, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Paradigm Shift: From Serendipity to a Systems-Level, In Silico Approach

Traditionally, drug targets were often identified through serendipitous discoveries or a deep but narrow understanding of a specific biological pathway. While effective to a degree, this approach is inefficient and carries a high risk of failure. The advent of high-throughput technologies has generated a deluge of 'omics' data, creating an unprecedented opportunity to understand disease on a systems level. Computational precision allows us to navigate this complexity, identifying and validating targets with a greater degree of confidence before committing to costly and time-consuming wet-lab experiments.[1][2]

The core principle of computational target validation is to build a compelling, multi-faceted case for a target's role in disease pathology and its "druggability" using a convergence of evidence from diverse in silico methods. This approach not only de-risks the drug discovery pipeline but also accelerates the journey from a promising hypothesis to a viable therapeutic.

A Comparative Analysis of Computational Validation Strategies

The computational toolkit for drug target validation is diverse, each method offering unique strengths and perspectives. Here, we compare the most impactful approaches, providing a framework for selecting the most appropriate strategy based on the specific research question and available data.

Methodology Core Principle Primary Application Key Advantages Limitations Typical Tools
Genomics- and Transcriptomics-Based Analysis Identifies genetic variants and differentially expressed genes associated with a disease phenotype.Initial target identification and prioritization.Directly links targets to human disease genetics; large public datasets are available.Correlation does not equal causation; requires further functional validation.Open Targets, cBioPortal, GEO, Array Express[3][4]
Network Pharmacology & Systems Biology Analyzes the complex interplay of proteins in interaction networks to identify key nodes or "hubs" critical for disease pathways.Understanding the broader biological context of a target and predicting potential off-target effects.Provides a holistic view of target function; can reveal non-obvious relationships.Network models can be incomplete or biased towards well-studied proteins.Cytoscape, STRING, NetMedPy[1][5]
Structure-Based Virtual Screening (SBVS) Utilizes the 3D structure of a target protein to computationally screen large libraries of small molecules for potential binders.Assessing target "druggability" by identifying potential binding pockets and hit compounds.Provides a biophysical basis for interaction; can identify novel chemical scaffolds.Requires a high-resolution protein structure; scoring functions can be inaccurate.AutoDock Vina, Glide, DOCK[6][7][8]
Ligand-Based Virtual Screening (LBVS) Uses the chemical structures of known active molecules for a target to identify other compounds with similar properties.Scaffold hopping and hit-to-lead optimization when a target structure is unavailable.Does not require a protein structure; computationally efficient.Limited to targets with known binders; may not discover truly novel scaffolds.OpenEye, CCG, infiniSee[7][9][10]
Machine Learning & Deep Learning Employs algorithms to learn from large datasets of drug-target interactions to predict novel interactions.Large-scale prediction of drug-target interactions and bioactivity.Can identify complex patterns in data; performance often surpasses traditional methods.[11]Requires large, high-quality training datasets; models can be "black boxes".TensorFlow, PyTorch, Scikit-learn

In-Depth Technical Protocols: A Practical Guide

The following section provides detailed, step-by-step protocols for key computational workflows. These protocols are designed to be self-validating by incorporating internal controls and cross-verification steps.

Protocol 1: Structure-Based Virtual Screening using AutoDock Vina

This protocol outlines a standard workflow for performing a virtual screen to identify potential small molecule binders for a novel protein target.

1. Target and Ligand Preparation:

  • Objective: To prepare the protein and ligand files in the correct format for docking.

  • Steps:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or from a homology model.

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges. This can be done using tools like AutoDockTools (ADT).[12]

    • Obtain a library of small molecules in SDF or MOL2 format. The ZINC database is a common source.

    • Convert the ligand library to the PDBQT format using Open Babel.

2. Binding Site Identification and Grid Box Generation:

  • Objective: To define the search space for the docking simulation.

  • Steps:

    • Identify the putative binding pocket of the target protein. This can be based on experimental evidence or predicted using tools like CASTp or SiteHound.

    • Define the center and dimensions of a grid box that encompasses the binding site. This can be done interactively in ADT or via the command line.[13]

3. Molecular Docking with AutoDock Vina:

  • Objective: To predict the binding poses and affinities of the ligands in the target's binding site.

  • Steps:

    • Create a configuration file (config.txt) specifying the receptor, ligand library, and grid box parameters.

    • Run the AutoDock Vina docking simulation from the command line.[14]

4. Post-Docking Analysis and Hit Selection:

  • Objective: To analyze the docking results and select promising candidates for experimental validation.

  • Steps:

    • Rank the docked ligands based on their predicted binding affinities (lower energy is better).

    • Visually inspect the top-ranking poses to ensure they make meaningful interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions). Tools like PyMOL or ChimeraX are used for this.[15]

    • Filter the hits based on drug-like properties (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6]

Protocol 2: Network Pharmacology Analysis for Target Deconvolution

This protocol describes a workflow to place a novel target within the context of known biological pathways and to predict its potential role in disease.

1. Data Acquisition and Network Construction:

  • Objective: To build a protein-protein interaction (PPI) network around the target of interest.

  • Steps:

    • Use the STRING database to identify known and predicted interaction partners of your target protein.

    • Import the interaction data into a network analysis tool like Cytoscape or use a Python library like NetworkX.[16][17]

2. Network Analysis and Hub Identification:

  • Objective: To identify the most influential nodes in the network.

  • Steps:

    • Calculate network topology parameters such as degree centrality, betweenness centrality, and closeness centrality to identify "hub" proteins.

    • These hubs are often critical for pathway function and can represent robust drug targets.

3. Functional Enrichment Analysis:

  • Objective: To identify the biological pathways and processes that are over-represented in the network.

  • Steps:

    • Use a tool like DAVID or the ClueGO plugin in Cytoscape to perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the proteins in the network.[18]

    • This step provides insights into the potential biological functions of the target and its network partners.

4. Integration with Disease-Gene Association Data:

  • Objective: To link the target and its network to a specific disease.

  • Steps:

    • Cross-reference the proteins in your network with disease-gene databases like DisGeNET or OMIM.

    • This integration can reveal if the target's network is enriched for genes associated with the disease of interest, thereby strengthening the validation case.

Visualizing Complex Biological and Computational Relationships

Diagrams are essential for conveying the intricate relationships in drug target validation. Below are Graphviz representations of a key signaling pathway and a computational workflow.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Computational Workflow for Target Validation

Computational_Workflow cluster_data Data Integration cluster_analysis Computational Analysis cluster_validation Validation & Prioritization Genomics Genomic Data (GWAS, TCGA) Target_ID Target Identification & Prioritization Genomics->Target_ID Proteomics Proteomic Data (PPI Databases) Proteomics->Target_ID Literature Literature Mining Literature->Target_ID Network_Analysis Network Pharmacology Target_ID->Network_Analysis Virtual_Screening Virtual Screening (SBVS/LBVS) Target_ID->Virtual_Screening ML_Prediction Machine Learning Prediction Target_ID->ML_Prediction Target_Validation In Silico Target Validation Network_Analysis->Target_Validation Virtual_Screening->Target_Validation ML_Prediction->Target_Validation Experimental_Validation Experimental Validation (e.g., CRISPR, Assays) Target_Validation->Experimental_Validation

Caption: An integrated computational workflow for novel drug target validation.

Case Studies in Computational Precision

Targeting the EGFR Pathway in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in NSCLC. Computational approaches were instrumental in understanding the mechanisms of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[1] Structure-based modeling and molecular dynamics simulations predicted that the T790M mutation would sterically hinder drug binding. This insight guided the development of second- and third-generation inhibitors, such as osimertinib, which were specifically designed to be effective against this resistant mutant.[11] This case highlights the power of structure-based methods in overcoming clinical challenges.

A computational workflow to identify novel EGFR inhibitors might involve a hybrid approach, using a pharmacophore model based on known inhibitors (LBVS) to pre-filter a large compound library, followed by molecular docking (SBVS) of the filtered hits into the ATP-binding site of both wild-type and mutant EGFR structures.[19] This sequential screening enhances efficiency by focusing computationally intensive docking on a smaller, more promising set of compounds.[20]

A Network Pharmacology Approach to Alzheimer's Disease

Alzheimer's disease (AD) is a complex, multifactorial neurodegenerative disorder, making single-target approaches challenging. Network pharmacology offers a powerful framework for identifying novel targets and understanding the polypharmacological effects of potential therapies.[18][21][22][23][24]

A typical workflow would begin by constructing a comprehensive AD-associated protein-protein interaction network from databases like STRING and integrating it with gene expression data from patient tissues.[18] By analyzing the network topology, researchers can identify key hub proteins and pathways, such as the PI3K-Akt signaling pathway, that are perturbed in AD.[25] Computational docking of natural compounds or existing drugs against these hub proteins can then predict multi-target interactions that may offer a synergistic therapeutic effect. This approach has been used to elucidate the potential mechanisms of action of traditional medicines in treating AD.[22][25]

Conclusion: The Future is Integrated and Iterative

The validation of novel drug targets is no longer a linear process but an iterative cycle of computational prediction and experimental verification. The most robust validation strategies employ a convergence of evidence from multiple computational modalities, each providing a unique piece of the puzzle. As artificial intelligence and machine learning models become more sophisticated and are trained on ever-larger and more diverse datasets, their predictive power will continue to grow.[21] The future of drug discovery lies in the seamless integration of these powerful in silico techniques with traditional experimental biology, creating a more efficient, cost-effective, and ultimately more successful path to new medicines.

References

  • Jahanshahi, E., et al. (2024). Design and Optimization of Novel EGFR Inhibitors for NSCLC: A Computational Approach to Overcome Resistance Mechanisms. ChemRxiv.
  • Stiefl, N., et al. (2009). Comparison of Ligand- and Structure-Based Virtual Screening on the DUD Data Set.
  • Chen, Y.-F., et al. (2017). Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. International Journal of Molecular Sciences, 18(1), 105.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • BioInfoQuant. (2024, February 18). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial [Video]. YouTube.
  • Combs, F. (2020, December 10). Visualizing protein interaction networks in Python. TDS Archive.
  • Mysinger, M. M., et al. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of Medicinal Chemistry, 55(14), 6582-6594.
  • Technology Networks. (2025, November 24). Virtual Screening for Drug Discovery: A Complete Guide.
  • BioSolveIT. (n.d.). Virtual Screening in Drug Discovery.
  • Jahanshahi, E., et al. (2026, January 29). Design and Optimization of Novel EGFR Inhibitors for NSCLC: A Computational Approach to Overcome Resistance Mechanisms.
  • Wang, Q., et al. (2021). Systematic comparison of ligand-based and structure-based virtual screening methods on poly (ADP-ribose) polymerase-1 inhibitors.
  • Atalay, M. V. (2023, June 22). A Deep Learning-based Tutorial for the Early Stages of Drug Discovery. Medium.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • n200694. (n.d.). Protein Interaction Network Analysis. Scribd.
  • Liu, X., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 25(3), 1836.
  • Ullah, A., et al. (2023). Identification of Potent Inhibitors Targeting EGFR and HER3 for Effective Treatment of Chemoresistance in Non-Small Cell Lung Cancer. Molecules, 28(12), 4843.
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  • McCloskey, K., et al. (2024). AI is a viable alternative to high throughput screening: a 318-target study. Scientific Reports, 14(1), 7859.
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  • Zifo. (2024, August 8).
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  • Wandzik, I. (n.d.). CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF.
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Safety & Regulatory Compliance

Safety

2-(Diethyl-1,2-oxazol-4-yl)acetic acid proper disposal procedures

Comprehensive Standard Operating Procedure (SOP): Disposal and Decontamination of 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic Acid In drug development and medicinal chemistry, isoxazole derivatives like 2-(3,5-diethyl-1,2-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure (SOP): Disposal and Decontamination of 2-(3,5-Diethyl-1,2-oxazol-4-yl)acetic Acid

In drug development and medicinal chemistry, isoxazole derivatives like 2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid are highly valued as bioisosteres. However, the very structural features that make this compound biologically useful—a stable heteroaromatic ring coupled with a reactive carboxylic acid moiety—create specific logistical and environmental challenges at the end of its lifecycle.

This guide provides researchers and laboratory managers with a field-proven, self-validating framework for the safe handling, spill decontamination, and final disposal of 2-(diethyl-1,2-oxazol-4-yl)acetic acid. By understanding the mechanistic causality behind these protocols, laboratories can ensure absolute regulatory compliance, protect personnel, and prevent environmental contamination.

Physicochemical Hazard Profile

Effective waste management begins with understanding the physical and chemical nature of the compound. The dual nature of this molecule (an acidic side chain and a nitrogen-containing aromatic ring) dictates its incompatibility with standard drain disposal and its requirement for specialized thermal destruction.

Table 1: Quantitative Data & Operational Implications for Waste Management

PropertyValueOperational Implication for Disposal
CAS Number 1258641-13-2Essential for accurate hazardous waste manifest logging [1].
Molecular Weight 183.20 g/mol Used for gravimetric mass-balance tracking during cleanup.
Molecular Formula C9​H13​NO3​ Nitrogen content dictates the necessity for NOx​ flue gas scrubbing during incineration.
Functional Groups Isoxazole ring, Carboxylic acidAcidic moiety requires local neutralization; the stable ring requires high-temperature destruction [2].
Storage Temperature 2-8°C (Sealed)Liquid waste streams containing this compound should be kept cool to prevent solvent vapor expansion.

Mechanistic Rationale for Disposal Protocols

Do not dispose of 2-(diethyl-1,2-oxazol-4-yl)acetic acid via aqueous drain discharge. While the acetic acid moiety can be easily neutralized, the isoxazole ring is highly recalcitrant to standard biological wastewater treatment facilities and poses a risk of aquatic toxicity.

Why High-Temperature Incineration? The US Environmental Protection Agency (EPA) designates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for complex organic hazardous wastes [3]. Incineration at temperatures exceeding 1800°F (982°C) ensures a >99.99% Destruction and Removal Efficiency (DRE). At these temperatures, the stable isoxazole ring is fully cleaved. Because the molecule contains nitrogen, combustion will generate nitrogen oxides ( NOx​ ). Therefore, the compound must be sent to a licensed facility equipped with post-combustion flue gas scrubbers to capture acid gases before atmospheric release [2] [3].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : the success of the procedure is verified by an immediate, measurable physical parameter (e.g., pH testing, mass reconciliation) rather than assumption.

Protocol A: Solid Waste Disposal (Unused/Expired Compound)

Causality: Solid powders pose a high risk of aerosolization and static ignition. Spark-proof tools prevent the ignition of ambient solvent vapors commonly found in organic synthesis labs.

  • Don PPE: Equip standard laboratory PPE, including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Transfer: Using a non-sparking (e.g., Teflon or ceramic) spatula, transfer the expired or unused solid into a chemically compatible, sealable polyethylene container.

  • Containment: Place the primary container inside a secondary containment bag to prevent leaks during transit.

  • Labeling: Explicitly label the container: "Hazardous Waste: Toxic/Irritant Solid - 2-(Diethyl-1,2-oxazol-4-yl)acetic acid."

  • Validation: Weigh the final waste container and reconcile the mass against your laboratory's chemical inventory to ensure zero unaccounted loss.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Causality: Mixing organic acids with incompatible waste streams (like aqueous bases) causes exothermic neutralization, which can boil off volatile solvents and pressurize sealed carboys, leading to explosive rupture.

  • Segregation: Identify the solvent used to dissolve the compound.

  • Routing:

    • Route halogenated solutions (e.g., dissolved in Dichloromethane) to a designated, white-tagged halogenated waste carboy.

    • Route non-halogenated solutions (e.g., dissolved in DMSO or Methanol) to a red-tagged non-halogenated waste carboy.

  • Headspace Management: Fill waste carboys to a maximum of 80% capacity to allow for vapor expansion.

  • Validation: Vent the carboy using a pressure-relief cap for the first 24 hours to validate that no delayed exothermic reactions are occurring.

Protocol C: Chemical Spill Response & Decontamination

Causality: Immediate neutralization prevents the acetic acid moiety from etching surfaces or reacting with ambient chemicals, while inert absorbents prevent the liquid from spreading into floor drains.

  • Isolate & Moisten: Isolate the spill area. If the spill is a solid powder, lightly mist it with an inert liquid (e.g., ethylene glycol or water) to prevent dust aerosolization [4].

  • Neutralize: For liquid spills, apply a dilute 5% sodium bicarbonate ( NaHCO3​ ) solution to the periphery of the spill, slowly working inward. This neutralizes the acetic acid moiety safely [4].

  • Absorb: Cover the neutralized area with an inert, commercial clay absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collect: Sweep the slurry using a non-sparking brush and dustpan. Transfer to a heavy-duty hazardous waste spill bag.

  • Validation (Critical Step): Wash the contaminated surface with detergent and water. Press a strip of universal pH indicator paper to the wet surface. The protocol is only complete when the paper registers a neutral pH (6.0–8.0).

Waste Segregation Workflow

The following decision tree illustrates the logical routing of 2-(diethyl-1,2-oxazol-4-yl)acetic acid waste to ensure compliance with EPA incineration standards.

WasteWorkflow Start 2-(Diethyl-1,2-oxazol-4-yl)acetic acid Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Spill Cleanup (Contaminated Surfaces) Start->Spill SolidCollect Seal in Polyethylene Secondary Containment Solid->SolidCollect SolventCheck Determine Solvent Type Liquid->SolventCheck SpillNeutralize Neutralize (5% NaHCO3) & Absorb (Inert Clay) Spill->SpillNeutralize Incineration High-Temp Incineration (>1800°F) with Flue Gas Scrubbing SolidCollect->Incineration Halogenated Halogenated Carboy (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated Carboy (e.g., DMSO, MeOH) SolventCheck->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration SpillNeutralize->Incineration

Decision tree for the segregation, neutralization, and disposal of isoxazole acetic acid waste.

References

  • ChemScene. "2-(Diethyl-1,2-oxazol-4-yl)acetic acid General Information." ChemScene Chemical Supplier Database.
  • ChemicalBook. "3-hydroxy-isoxazole - Safety Data Sheet." ChemicalBook Safety Repository.
  • US Environmental Protection Agency (EPA). "Office of Solid Waste: Hazardous Waste Incineration (EPA/530-SW-88-018)." EPA Archive.
  • Brooklyn College. "Laboratory Chemical Spill Guidelines." Environmental Health and Safety.
Handling

Personal protective equipment for handling 2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Comprehensive Safety and Operational Blueprint: Handling 2-(Diethyl-1,2-oxazol-4-yl)acetic acid As drug development professionals and research scientists, handling specialized building blocks like 2-(Diethyl-1,2-oxazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Blueprint: Handling 2-(Diethyl-1,2-oxazol-4-yl)acetic acid

As drug development professionals and research scientists, handling specialized building blocks like 2-(Diethyl-1,2-oxazol-4-yl)acetic acid (CAS: 1258641-13-2) requires precision in both synthesis and occupational safety. Typically supplied at ≥95% purity and stored at 2–8°C[1], this compound is a critical intermediate. However, as an uncharacterized pharmaceutical derivative, it mandates rigorous, self-validating safety protocols to protect personnel from acute contact dermatitis, mucosal irritation, and unknown systemic toxicities[2].

This guide provides an authoritative, step-by-step operational framework designed to ensure absolute safety and logistical efficiency in your laboratory.

Mechanistic Hazard Assessment & Causality

To build a robust safety culture, researchers must understand why specific Personal Protective Equipment (PPE) is mandated. The hazards of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid stem directly from its molecular structure:

  • Lipophilic Penetration: The addition of two ethyl groups to the isoxazole heterocycle significantly increases the molecule's lipophilicity compared to simpler organic acids. This allows the compound to more readily partition into and cross the stratum corneum (the skin's lipid barrier).

  • Acidic Corrosivity: The acetic acid moiety can cause localized pH drops upon contact with mucosal membranes or perspiration. This leads to acute skin irritation (H315) and serious eye irritation (H319)[3].

  • Aerosolization Risk: As a dry powder, isoxazole derivatives can carry static charges, making them prone to micro-aerosolization upon opening, which presents a severe respiratory irritation risk (H335)[4].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE.

PPE CategorySpecification / StandardMechanistic Rationale & Causality
Hand Protection Disposable Nitrile or Chloroprene (Min. 4–8 mil thickness)Nitrile provides superior chemical resistance against organic acids and lipophilic molecules compared to latex, which is highly permeable to such structures[5].
Eye Protection ANSI Z87.1 Compliant Safety GogglesProtects against micro-aerosolization during powder transfer. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to airborne dust[6].
Body Protection 100% Cotton Lab Coat (Fully buttoned)Cotton is recommended for general organic acid handling. Synthetic materials can melt and adhere to the skin in the event of a secondary chemical fire[6].
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine crystalline dust if handling occurs outside of engineering controls[2]. Primary handling must occur within a fume hood.

Standard Operating Procedure: Operational Workflow

Every protocol in your laboratory should be a closed-loop, self-validating system to eliminate human error.

Phase 1: Pre-Operation & Engineering Controls

  • Environmental Verification: Activate the chemical fume hood.

    • Validation Step: Check the digital monitor to ensure a face velocity of 80–120 fpm, or tape a tissue to the sash to visually confirm inward directional airflow before opening any chemical containers.

  • PPE Donning: Equip nitrile gloves, ANSI Z87.1 goggles, and a lab coat.

    • Validation Step: Inspect gloves for micro-tears by inflating them slightly and checking for pressure leaks before donning.

  • Thermal Equilibration: Remove the sealed vial of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid from 2–8°C storage[1].

    • Validation Step: Allow the vial to sit in a desiccator for 30 minutes. Observe the exterior of the vial; proceed only when no condensation is visible, ensuring the hygroscopic organic acid does not degrade.

Phase 2: Weighing and Reconstitution

  • Static Mitigation: Isoxazole powders can carry static charges[4]. Use an anti-static weighing gun on the vial and the pre-tared weigh boat.

  • Transfer: Using a clean, dry anti-static spatula, transfer the required mass.

    • Validation Step: Ensure the balance reading stabilizes within 3 seconds; fluctuations indicate disruptive air currents or static interference.

  • Solubilization: Transfer the powder to the reaction vessel. Add the appropriate compatible solvent (e.g., DMSO or an organic buffer).

    • Mechanistic Note: Always add the solvent to the acid slowly to manage any potential heat of dissolution.

Spill Response & Waste Disposal Plan

Spill Protocol (Small Scale < 50g):

  • Containment: Isolate the area. Do not use water directly on the neat powder, as it may spread the organic acid and increase the surface area of the hazard.

  • Neutralization: Apply a weak alkaline absorbent (e.g., sodium bicarbonate or a commercial neutralizer like Amphomag) starting from the perimeter of the spill and moving inward[7].

    • Validation Step: Observe the powder. A cessation of bubbling or a color-indicator change confirms the acetic acid moiety has been fully neutralized.

  • Collection: Sweep the neutralized matrix using non-sparking tools[4] and place it into a chemically compatible secondary container.

Waste Disposal Plan:

  • Segregation: 2-(Diethyl-1,2-oxazol-4-yl)acetic acid waste must be strictly segregated from strong bases, oxidizers, and heavy metals[8].

  • Containment: Transfer the liquid waste into a high-density polyethylene (HDPE) container.

    • Validation Step: Secure the screw-cap lid and gently tilt the container 45 degrees to visually confirm the absence of leaks before placing it into the secondary containment bin[8].

  • Labeling & Transfer: Affix a hazardous waste tag detailing the exact chemical name (no abbreviations), concentration, and GHS hazards (Irritant)[9]. Move the bin to the Satellite Accumulation Area (SAA) for Environmental Health and Safety (EH&S) pickup.

Workflow Visualization

Workflow Start Pre-Operation: Don PPE & Hood Check Weighing Weighing Compound (CAS: 1258641-13-2) Start->Weighing Dissolution Reconstitution (e.g., DMSO/Buffer) Weighing->Dissolution Application Experimental Application (Assay/Synthesis) Dissolution->Application Spill Spill Detected? Application->Spill SpillResponse Spill Response Protocol (Neutralize & Absorb) Spill->SpillResponse Yes Waste Waste Segregation (Compatible Containers) Spill->Waste No SpillResponse->Waste Decon Decontamination & PPE Doffing Waste->Decon Disposal EH&S Waste Collection Decon->Disposal

Operational and safety workflow for handling 2-(Diethyl-1,2-oxazol-4-yl)acetic acid.

References

  • [8] Title: Standard Operating Procedure - Chemical Waste Disposal. Source: Temple University. URL: [Link]

  • [5] Title: A framework for personal protective equipment use in laboratories. Source: National Institutes of Health (NIH). URL: [Link]

  • [9] Title: Standard Operating Procedure Hazardous Waste Storage and Disposal. Source: University of Toronto. URL: [Link]

  • [6] Title: Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Source: University of Nevada, Reno. URL: [Link]

  • [7] Title: Know Your Chemicals - a Lab Safety Guide by AmphoMag. Source: Cal Pac Lab. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Diethyl-1,2-oxazol-4-yl)acetic acid
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